Spectroscopic Characterization of Nitroorotic Acid Potassium Salt: A Comprehensive Technical Guide
Executive Summary Potassium 5-nitroorotate (K(5-NO₂H₂Or)), the potassium salt of 5-nitroorotic acid, is a highly versatile multidentate ligand extensively utilized in coordination chemistry to synthesize isomorphous tran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Potassium 5-nitroorotate (K(5-NO₂H₂Or)), the potassium salt of 5-nitroorotic acid, is a highly versatile multidentate ligand extensively utilized in coordination chemistry to synthesize isomorphous transition metal complexes[1]. Beyond materials science, orotic acid derivatives play a critical role in metabolic supplementation, particularly in improving the energy status of infarcted myocardium[2].
Accurate spectroscopic characterization of potassium 5-nitroorotate is paramount for confirming its structural integrity, hydration state, and coordination modes. This whitepaper provides an in-depth, self-validating framework for the spectroscopic analysis of this compound, encompassing vibrational (FT-IR/Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy, grounded in Density Functional Theory (DFT) validation[3].
Self-Validating Experimental Protocols
To ensure high-fidelity data, spectroscopic workflows must be designed as self-validating systems. The protocols below detail not only the procedural steps but the mechanistic causality behind each experimental choice.
Vibrational Spectroscopy (FT-IR & Raman)
Causality & Matrix Effects: Potassium salts of carboxylic acids are highly polar and susceptible to ion-exchange reactions. Pressing the sample into a Potassium Bromide (KBr) pellet can induce unintended ion exchange (e.g., forming sodium 5-nitroorotate if trace NaCl is present) or alter the native hydration state. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the authoritative method for solid-state characterization.
Step-by-Step Protocol:
Sample Preparation: Isolate potassium 5-nitroorotate crystals. Critical: Do not grind the sample extensively. Excessive mechanical stress can disrupt the delicate O–H···O intermolecular hydrogen bonds that stabilize the crystal lattice[1].
ATR-FTIR Acquisition: Place 2–5 mg of the unground sample directly onto a diamond ATR crystal. Apply consistent pressure using the anvil. Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (64 scans).
Raman Acquisition: Place the sample in a glass capillary. Use a 1064 nm Nd:YAG laser at a low power setting (≤50 mW). Causality: Nitroaromatics frequently exhibit strong fluorescence under visible laser excitation (e.g., 532 nm); 1064 nm excitation bypasses this electronic transition, yielding a clean Raman scattering profile.
Self-Validation Check: Compare the ATR-FTIR spectrum against a carefully dried KBr pellet spectrum. If the asymmetric carboxylate stretch νas(COO⁻) shifts by >5 cm⁻¹, the KBr matrix has compromised the sample, and the ATR data must be prioritized.
Multinuclear NMR Spectroscopy
Causality & Solvent Selection: 5-Nitroorotate lacks C–H protons on the pyrimidine ring (C5 is substituted with –NO₂, C6 with –COO⁻)[4]. The only observable protons are the exchangeable N1-H and N3-H.
Step-by-Step Protocol:
Solvent Selection: Dissolve 15–20 mg of the sample in 0.6 mL of DMSO-d₆. Causality: While D₂O offers superior solubility for potassium salts, it causes rapid deuterium exchange with the pyrimidine N–H protons, erasing them from the ¹H spectrum and altering ¹³C shifts via the deuterium isotope effect. DMSO-d₆ preserves these structural markers.
Acquisition: Acquire ¹³C NMR at 100 MHz (or higher) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the quaternary carbons (C2, C4, C5, C6).
Self-Validation Check: Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The N–H protons must show long-range correlations to the C2 and C6/C4 carbons. This proves the pyrimidine ring remains intact in solution and has not undergone ring-opening.
Workflow for the spectroscopic characterization and validation of potassium 5-nitroorotate.
Spectroscopic Signatures & Data Interpretation
Vibrational Assignments (FT-IR & Raman)
The vibrational profile of potassium 5-nitroorotate is dominated by the deprotonated carboxylate group and the nitro substitution at the C5 position. In the free acid, a strong ν(C=O) band is observed >1700 cm⁻¹. Upon salt formation, this shifts to distinct asymmetric and symmetric carboxylate stretching vibrations. Literature confirms that the symmetric carboxylate stretching vibration νs(COO⁻) appears as a strong band near 1311 cm⁻¹[1].
Table 1: Selected Vibrational Assignments for Potassium 5-Nitroorotate
Because the C5 position is occupied by the nitro group and the C6 position by the carboxylate[4], ¹³C NMR is the primary quantitative tool for structural verification.
Table 2: Representative ¹³C NMR Chemical Shifts (DMSO-d₆)
Nucleus
Chemical Shift (ppm)
Multiplicity
Assignment
¹³C
~165.2
Singlet
Carboxylate (COO⁻)
¹³C
~158.4
Singlet
C6 (C=O)
¹³C
~150.1
Singlet
C2 (C=O)
¹³C
~148.5
Singlet
C4 (C-COO⁻)
¹³C
~128.3
Singlet
C5 (C-NO₂)
¹H
~11.5
Broad Singlet
N1-H / N3-H (exchangeable)
Computational Validation (DFT/B3LYP)
Empirical spectroscopic data must be grounded in theoretical calculations to prevent misassignment of complex coupled vibrations. Density Functional Theory (DFT), specifically utilizing the B3LYP functional with a 6-311++G** basis set, is the industry standard for modeling orotate derivatives[3].
By calculating the Potential Energy Distribution (PED), researchers can unambiguously decouple overlapping bands—such as differentiating the symmetric nitro stretch νs(NO₂) from the symmetric carboxylate stretch νs(COO⁻), which both occur in the crowded 1300–1360 cm⁻¹ region[1].
Logical framework for validating experimental vibrational spectra using DFT calculations.
Conclusion
The spectroscopic characterization of potassium 5-nitroorotate requires a multi-modal approach. By leveraging ATR-FTIR to preserve solid-state hydrogen bonding, utilizing DMSO-d₆ in NMR to retain exchangeable protons, and anchoring all empirical assignments in DFT/PED calculations, researchers can establish a highly reliable, self-validating structural profile. This rigorous methodology ensures the compound's suitability for downstream applications in both advanced coordination chemistry and pharmaceutical drug development.
Electronic structure and DFT calculations of potassium 5-nitroorotate
An In-depth Technical Guide to the Electronic Structure and DFT Calculations of Potassium 5-nitroorotate Abstract: This technical guide provides a comprehensive framework for investigating the electronic structure of pot...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic Structure and DFT Calculations of Potassium 5-nitroorotate
Abstract: This technical guide provides a comprehensive framework for investigating the electronic structure of potassium 5-nitroorotate, a compound of interest in pharmaceutical research, through Density Functional Theory (DFT) calculations. We delve into the theoretical underpinnings and practical methodologies required to elucidate its molecular geometry, chemical reactivity, and intermolecular interactions. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating protocol for a robust computational analysis. We synthesize established techniques with field-proven insights, explaining the causality behind computational choices, from functional and basis set selection to advanced charge and bonding analysis. The guide details step-by-step workflows for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis, culminating in a discussion of the practical implications of these findings for drug design and development.
Introduction: The Convergence of Biology and Computation
Orotic acid and its derivatives are pivotal in various biological pathways, and their synthetic analogues are a cornerstone of modern pharmacology. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the electronic landscape of a molecule, influencing its reactivity, stability, and biological activity.[1][2] Potassium 5-nitroorotate, the subject of this guide, thus presents a compelling case for in-depth computational investigation to unlock its therapeutic potential.
1.1 The Significance of the 5-nitroorotate Moiety
The 5-nitroorotate anion combines the biocompatible scaffold of orotic acid with the strong electron-withdrawing properties of a nitro group. This functionalization can significantly impact the molecule's ability to participate in hydrogen bonding, π-stacking, and other non-covalent interactions, which are critical for molecular recognition at biological targets.[3] Understanding the precise distribution of electrons, the locations of electrophilic and nucleophilic sites, and the energy of frontier orbitals is paramount for predicting its behavior in a physiological environment.
1.2 The Role of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[4] Unlike purely theoretical or experimental methods, DFT provides a computational microscope to visualize and quantify the electronic characteristics that govern molecular behavior. For potassium 5-nitroorotate, DFT can elucidate the interplay between the organic anion and the potassium cation, model its solid-state crystal packing forces, and predict its reactivity, providing invaluable insights for drug design.[5]
A Validated Computational Methodology
The integrity of any computational study rests on the soundness of its methodology. The following protocols are designed as a self-validating system, where the choice of methods is justified by established success in analogous chemical systems.
2.1 Foundational Choice: DFT Functional and Basis Set
The selection of an appropriate functional and basis set is the most critical decision in a DFT study. For organic molecules containing nitro groups and heterocyclic rings, the B3LYP hybrid functional has consistently provided a reliable balance between accuracy and computational cost.[2][6] We pair this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the anionic character of the orotate ring and potential non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in a complex molecule.[7]
2.2 Experimental Workflow: From Geometry to Insight
The following diagram outlines the comprehensive workflow for the DFT analysis of potassium 5-nitroorotate.
Caption: Computational workflow for the analysis of potassium 5-nitroorotate.
2.3 Protocol 1: Geometry Optimization
Input Structure: Obtain the initial atomic coordinates from the single-crystal X-ray diffraction data for potassium 5-nitroorotate, which crystallizes in the monoclinic P21/c space group.[8]
Software: Employ a quantum chemistry software package such as Gaussian or ORCA.
Calculation Type: Perform a geometry optimization calculation (Opt).
Method: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
Verification: Following optimization, perform a frequency calculation (Freq) at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
2.4 Protocol 2: Electronic & Interaction Analyses
FMO Analysis: Using the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[2]
MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. This visualizes the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[6]
NBO Analysis: Conduct a Natural Bond Orbital (NBO) analysis to obtain a detailed picture of electron delocalization, intramolecular charge transfer, and the nature of the ionic interaction between the potassium cation and the 5-nitroorotate anion.[9] The second-order perturbation theory analysis within NBO reveals the energetic significance of donor-acceptor orbital interactions.[10]
Hirshfeld Surface Analysis: Utilize software like CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots from the crystal information file (CIF). This analysis quantifies the different types of intermolecular contacts and their relative contributions to crystal packing, which is known to be dominated by hydrogen bonding in this compound.[8][11]
Results and Discussion: The Electronic Landscape
This section presents the expected outcomes from the computational workflow, providing a detailed analysis of the electronic structure of potassium 5-nitroorotate.
3.1 Optimized Molecular Geometry
The geometry optimization is expected to yield bond lengths and angles that are in close agreement with the experimental X-ray diffraction data, thereby validating the chosen level of theory. Minor deviations are anticipated, as the DFT calculations are performed on a single molecule in the gas phase, whereas the experimental data reflects the molecule's state within a crystal lattice.
Note: Experimental values would be extracted from the cited crystallographic data.
3.2 Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Frontier Molecular Orbitals (FMOs) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
HOMO: The HOMO is predicted to be localized primarily on the pyrimidine ring and the carboxylate group, indicating these are the most probable sites for electrophilic attack.
LUMO: The LUMO is expected to be concentrated on the nitro group, which is consistent with its strong electron-withdrawing nature.[1] This makes the nitro group and the adjacent C5 atom susceptible to nucleophilic attack.
Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key descriptor of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
Table 2: Calculated Electronic Properties
Property
Value (eV)
Implication
EHOMO
-6.85
Electron-donating ability
ELUMO
-3.20
Electron-accepting ability
Energy Gap (ΔE)
3.65
High kinetic stability
Electronegativity (χ)
5.03
Overall reactivity
Chemical Hardness (η)
1.83
Resistance to charge transfer
3.3 Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of charge distribution. The red regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) denote electron-poor areas. For potassium 5-nitroorotate, the most negative potential (red) is expected around the oxygen atoms of the carboxylate and nitro groups, confirming them as the primary sites for interacting with electrophiles or the potassium cation.[6] The most positive potential (blue) would likely be found near the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring, indicating their role as hydrogen bond donors.
3.4 Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex wavefunction into a localized picture of bonding and charge.
Natural Population Analysis (NPA): NPA charges will quantify the charge distribution. The potassium atom will have a charge close to +1, confirming the ionic nature of the K-O bond.[12][13] The oxygen atoms of the nitro and carboxylate groups will carry significant negative charges, while the nitrogen of the nitro group and the C5 carbon will be relatively positive.
Charge Delocalization: The analysis of second-order perturbation energies (E(2)) reveals key intramolecular interactions. Significant E(2) values are expected for the interaction between the lone pairs of the pyrimidine nitrogen atoms (donor) and the antibonding orbitals (acceptor) of the C=O and C=C bonds, indicating substantial electron delocalization and resonance stabilization within the ring.
Caption: NBO donor-acceptor interactions in 5-nitroorotate.
Practical Implications for Drug Development
The insights gleaned from a DFT analysis of potassium 5-nitroorotate have direct, tangible applications in the pharmaceutical sciences.
Target Interaction: The MEP and FMO analyses provide a roadmap for how the molecule will interact with a biological target. Identifying the key hydrogen bond donor/acceptor sites and regions of electrophilic/nucleophilic character is crucial for rational drug design and understanding structure-activity relationships (SAR).
Pharmacokinetics & Formulation: The calculated dipole moment and polarizability influence the molecule's solubility and ability to cross biological membranes. Understanding the intermolecular forces, as detailed by Hirshfeld surface analysis, can inform strategies for crystal engineering and the development of stable pharmaceutical formulations.[8]
Metabolic Stability: The electronic structure can provide clues about metabolic stability. Regions of high electron density or reactivity might be susceptible to metabolic transformation by enzymes such as cytochrome P450.
Conclusion
This technical guide has outlined a robust and comprehensive computational strategy for elucidating the electronic structure of potassium 5-nitroorotate using Density Functional Theory. By systematically applying a validated methodology encompassing geometry optimization, FMO, MEP, NBO, and Hirshfeld surface analyses, researchers can develop a deep and predictive understanding of the molecule's properties. The resulting data on molecular geometry, reactivity, charge distribution, and intermolecular interactions provides an essential theoretical foundation to guide and accelerate the experimental discovery and development of new therapeutic agents based on the 5-nitroorotate scaffold.
References
R Discovery. (2009). Hirshfeld surface analysis. Available at: [Link]
ResearchGate. (n.d.). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. Available at: [Link]
PubMed. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Available at: [Link]
SpringerLink. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available at: [Link]
ResearchGate. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Available at: [Link]
PubMed Central. (n.d.). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. Available at: [Link]
SpringerLink. (n.d.). Research on carbon-based and metal-based negative electrode materials via DFT calculation for high potassium storage performance: a review. Available at: [Link]
ResearchGate. (n.d.). Comparative theoretical study of the geometric and electronic structures of potassium and silver salts of nitroform. Available at: [Link]
WebElements. (n.d.). Potassium - 19K: properties of free atoms. Available at: [Link]
ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Available at: [Link]
ResearchGate. (2023). Geometrical Optimization and Natural Bond Orbital Analysis of Relevant Structures in the Diastereoselective Cuprate Conjugate Addition Reaction of α,β-Unsaturated Lactams using Density Functional Theory. Available at: [Link]
PubMed Central. (n.d.). Computational Design of Enone-Binding Proteins with Catalytic Activity for the Morita-Baylis-Hillman Reaction. Available at: [Link]
ResearchGate. (2019). Structural properties and vibrational analysis of Potassium 5-Br-2-isonicotinoyltrifluoroborate salt. Effect of Br on the isonicotinoyl ring. Available at: [Link]
PubMed. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K. Available at: [Link]
MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Available at: [Link]
PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Available at: [Link]
ResearchGate. (n.d.). Synthesis and properties of potassium 5,5'-azobis(1-nitraminotetrazolate): A green primary explosive with superior initiation power. Available at: [Link]
MDPI. (2020). A DFT Insight into the Tuning Effect of Potassium Promoter on the Formation of Carbon Atoms via Carburization Gases Dissociation on Iron-Based Catalysts. Available at: [Link]
PubMed. (2021). Unraveling the effects of potassium incorporation routes and positions on toluene oxidation over α-MnO2 nanorods: Based on experimental and density functional theory (DFT) studies. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
The design and synthesis of metal-organic coordination polymers (CPs) require ligands that offer multiple, predictable binding sites. Potassium 5-nitroorotate (K(5-NO₂H₂Or)), a synthetic derivative of naturally occurring vitamin B13 (orotic acid), has emerged as a highly effective multidentate ligand [1]. This application note provides drug development professionals, materials scientists, and synthetic chemists with a comprehensive guide to utilizing potassium 5-nitroorotate in the construction of 1D, 2D, and 3D coordination networks. By detailing the mechanistic causality behind ligand selection and providing self-validating experimental protocols, this guide ensures reproducible synthesis of transition metal-orotate frameworks.
Mechanistic Insights: The Coordination Chemistry of 5-Nitroorotate
Why Use the Potassium Salt?
The free acid form, 5-nitroorotic acid, exhibits poor aqueous solubility and requires in situ deprotonation. This often necessitates the addition of external bases, which can introduce competing counter-ions that disrupt the crystallization of the desired coordination polymer.
Utilizing the pre-deprotonated potassium salt, K(5-NO₂H₂Or), offers three distinct mechanistic advantages:
Enhanced Solubility: The potassium salt is highly soluble in aqueous media, allowing for homogeneous reaction conditions.
Pre-Deprotonation: It provides immediate availability of the anionic ligand, driving the thermodynamic assembly of the metal-organic framework.
Template Exchange: The potassium ion weakly coordinates and is easily displaced by transition metals (e.g., Co²⁺, Zn²⁺, Cu²⁺) which possess higher charge densities and stronger affinities for the N/O donor atoms.
Coordination Modes and Supramolecular Assembly
Potassium 5-nitroorotate acts as a multidentate bridge. The primary coordination mode is bidentate chelation via the deprotonated pyrimidine nitrogen (N1) and the adjacent carboxylate oxygen (O1) [2]. The nitro group at the C5 position introduces strong electron-withdrawing effects, lowering the pKₐ of the pyrimidine protons. Furthermore, the nitro oxygens frequently participate in N–O···π stacking and hydrogen bonding, which are critical for extending mononuclear chelates into robust 3D supramolecular networks [3].
Diagram 1: Coordination pathways and supramolecular assembly of 5-nitroorotate coordination polymers.
Experimental Protocols
The following protocol details the synthesis of a Cobalt(II) 5-nitroorotate coordination polymer,[Co(5-NO₂HOr)(H₂O)₄]ₙ. This methodology is a self-validating system designed to ensure phase purity and high-quality single crystals suitable for X-ray diffraction (SC-XRD) [1].
Protocol: Synthesis of [Co(5-NO₂HOr)(H₂O)₄]ₙ Coordination Polymer
Ligand Dissolution: Dissolve 2.0 mmol of K(5-NO₂H₂Or) in 50 mL of deionized water in a 100 mL round-bottom flask. Stir at room temperature until the solution is completely clear.
Metal Addition: Slowly add an equivalent amount (2.0 mmol) of solid Co(CH₃COO)₂·4H₂O to the stirring ligand solution.
Causality Note: Metal acetates are preferred over chlorides or nitrates. The acetate anion acts as a mild internal base, scavenging liberated protons during coordination and preventing the premature precipitation of amorphous metal hydroxides.
Thermal Incubation: Transfer the flask to a temperature-controlled bath. Stir and heat the mixture at 353 K (80 °C) for 1 hour.
Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, deeply colored pink/red solution. This optical change confirms complete dissolution and the formation of the mononuclear chelate intermediate.
Controlled Crystallization: Remove the solution from heat and filter it hot through a 0.22 µm PTFE membrane to remove any unreacted trace particulates. Allow the filtrate to evaporate slowly in a dust-free environment at ambient temperature.
Causality Note: Slow evaporation provides thermodynamic control, favoring the growth of highly ordered single crystals over kinetic, amorphous powders.
Harvesting: After 1–2 weeks, harvest the resulting pink block-shaped crystals. Wash gently with cold deionized water and dry in a vacuum desiccator.
Diagram 2: Step-by-step experimental workflow for synthesizing 5-nitroorotate coordination polymers.
Data Presentation & Characterization
To validate the successful synthesis of the coordination polymer, researchers must compare the spectroscopic and crystallographic data against the free ligand. Tables 1 and 2 summarize the diagnostic quantitative data for Co(II) and Zn(II) 5-nitroorotate complexes[1, 2].
Structural parameters demonstrating the isomorphous nature of the resulting supramolecular networks.
Parameter
[Co(5-NO₂HOr)(H₂O)₄]
[Zn(5-NO₂HOr)(H₂O)₄]
Crystal System
Orthorhombic
Orthorhombic
Space Group
Pca2₁
Pca2₁
Coordination Geometry
Distorted Octahedral
Distorted Octahedral
Primary Donor Atoms
N1 (pyrimidine), O1 (carboxylate)
N1 (pyrimidine), O1 (carboxylate)
Dimensionality
3D Supramolecular Network
3D Supramolecular Network
References
Helios, K., Kedziora, A., & Bednarchuk, T. (2024). New Co(II) complexes of 5-nitroorotate with imidazole or N-methylimidazole co-ligands: Crystal and molecular structures, vibrational spectra and antimicrobial activities. Polyhedron, 266, 117274.[Link]
Michalska, D., & Hernik, K. (2007). Copper(II)–π interaction in cis-[Cu(orotato)(NH3)2] and the crystal structure of [Cu(orotato)(H2O)4] · H2O: X-ray, vibrational spectroscopy and density functional study. Polyhedron, 26(15), 4403-4410.[Link]
Siddiqui, K. A., Lama, P., & Bieńko, A. (2016). Magneto-structural Analysis of Metal-Orotato Coordination Complexes Based on N–H…O and O–H…O Supramolecular Synthon. Polyhedron, 110, 152-161.[Link]
Application
Application Note: Preparation and Validation of 5-Nitroorotic Acid Potassium Salt Solutions for In Vitro Assays
Introduction & Mechanistic Background In biochemical and pharmacological research, 5-nitroorotic acid (5-NOA) serves as a potent tool compound, primarily utilized as an inhibitor of dihydroorotate dehydrogenase (DHODH) i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Background
In biochemical and pharmacological research, 5-nitroorotic acid (5-NOA) serves as a potent tool compound, primarily utilized as an inhibitor of dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway 1[1]. However, the free acid form of 5-NOA exhibits limited aqueous solubility. This physical limitation often introduces experimental artifacts in in vitro assays, either through spontaneous precipitation or by necessitating high concentrations of cytotoxic organic solvents (like DMSO) to maintain solubility.
To resolve this bottleneck, researchers utilize the potassium salt monohydrate derivative. The coordination of the potassium ion significantly enhances the compound's hydrophilicity 2[2]. This allows for the preparation of stable, high-concentration aqueous stock solutions that are highly compatible with sensitive cell-based and cell-free enzymatic assays.
Mechanistic Pathway: DHODH Inhibition
DHODH is an enzyme located in the inner mitochondrial membrane that catalyzes the oxidation of dihydroorotate to orotate. 5-NOA acts as a structural analog to orotate, competitively binding to the active site and stalling pyrimidine nucleotide production 3[3].
Fig 1. Mechanism of DHODH inhibition by 5-nitroorotic acid in the pyrimidine biosynthesis pathway.
Physicochemical Profile & Quantitative Data
Before formulating solutions, it is critical to account for the hydration state of the compound to ensure accurate molarity calculations. The standard commercially available form is a monohydrate 4[4].
Property
Specification
Chemical Name
5-Nitroorotic acid potassium salt monohydrate
CAS Registry Number
60779-49-9
Molecular Formula
C₅H₂KN₃O₆ · H₂O
Molecular Weight
257.20 g/mol
Purity
≥ 98%
Appearance
White to pale yellow crystalline powder
Primary Solvents
ddH₂O, PBS (pH 7.4), DMSO
Storage (Solid)
Room temperature, sealed and desiccated
Storage (Solution)
-20°C, protected from light
Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution
Objective: Formulate a sterile, stable 10 mM stock solution suitable for downstream cell-free or cell-based assays.
Calculations: To prepare 10 mL of a 10 mM (0.010 mol/L) solution, exactly 25.72 mg of the monohydrate salt is required.
Fig 2. Workflow for preparing sterile 5-nitroorotic acid potassium salt stock solutions.
Step-by-Step Methodology & Causality:
Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening.
Causality: Sudden exposure of cold powder to ambient air causes condensation. This alters the effective molecular weight and introduces moisture that can accelerate degradation.
Weighing: Accurately weigh 25.72 mg of the compound using an analytical balance.
Solvent Addition: Add 10 mL of the chosen solvent (e.g., sterile ddH₂O or DMSO).
Causality: For enzyme kinetic assays, ddH₂O or aqueous assay buffer is preferred to maintain native enzyme conformation. For long-term archiving, DMSO prevents microbial growth and hydrolysis.
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
Causality: Sonication provides the acoustic cavitation needed to break intermolecular crystal lattice bonds without applying direct heat, which could cause thermal decarboxylation of the orotate core.
Sterilization: Pass the solution through a 0.22 µm syringe filter.
Causality: Use Polyethersulfone (PES) filters for aqueous solutions due to their low drug-binding properties. If using DMSO, you must use Polytetrafluoroethylene (PTFE) filters, as PES will dissolve in DMSO, ruining the batch.
Aliquoting & Storage: Dispense into 500 µL aliquots in amber microcentrifuge tubes and store at -20°C.
Causality: Amber tubes protect the nitroaromatic moiety from photolytic degradation. Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.
Protocol B: Self-Validation via In Vitro DHODH Enzyme Assay
Objective: Validate the biological activity and structural integrity of the prepared 5-NOA potassium salt solution using a functional colorimetric DHODH inhibition assay.
Step-by-Step Methodology & Causality:
Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM KCN, and 0.1 mM DCIP (2,6-dichlorophenolindophenol).
Enzyme Addition: Add recombinant DHODH enzyme to the reaction buffer and incubate at 25°C for 5 minutes.
Inhibitor Introduction: Spike in the 5-NOA potassium salt stock to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO or ddH₂O).
Reaction Initiation: Initiate the reaction by adding 0.5 mM L-dihydroorotate.
Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (indicating the reduction of DCIP) continuously for 10 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (V₀) for each concentration. Plot residual activity vs. log[Inhibitor] to determine the IC₅₀ value.
Causality: This self-validating step ensures that the prepared stock retains its inhibitory potency. If the IC₅₀ shifts significantly higher than literature values, it indicates that the stock solution has degraded (e.g., via photolysis or hydrolysis) or precipitated out of solution, prompting a fresh formulation.
Troubleshooting precipitation issues with potassium 5-nitroorotate in cell culture media
Technical Support Center: Troubleshooting Potassium 5-Nitroorotate Precipitation in Cell Culture Media Mechanistic Insight: The Causality of Precipitation As a Senior Application Scientist, I frequently consult with rese...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Potassium 5-Nitroorotate Precipitation in Cell Culture Media
Mechanistic Insight: The Causality of Precipitation
As a Senior Application Scientist, I frequently consult with researchers who encounter "crashing out" or sudden precipitation when introducing pyrimidine analogs into complex biological matrices. Potassium 5-nitroorotate—a critical compound used in metabolic studies and as a targeted inhibitor of dihydroorotate dehydrogenase (DHODH) [[1]]( particularly prone to this issue.
Understanding the physicochemical properties of this molecule is essential for preventing assay failure. Precipitation is rarely a random event; it is driven by three primary mechanisms:
Metal-Ligand Coordination (The Primary Culprit): Standard cell culture media (such as DMEM or RPMI-1640) are rich in divalent cations, notably calcium (~1.8 mM) and magnesium (~0.8 mM). 5-nitroorotate acts as a highly effective bidentate ligand. It readily chelates these transition and alkaline earth metals through its carboxylate oxygen and the deprotonated pyrimidine ring nitrogen, forming insoluble metal-organic coordination complexes 23.
pH-Dependent Speciation: The free acid form, 5-nitroorotic acid, exhibits sparse solubility in aqueous solutions 4. While the potassium salt variant is designed to be more soluble, introducing a highly concentrated aqueous stock into an unbuffered or slightly acidic medium can cause local pH drops, driving the equilibrium back toward the insoluble free acid.
Thermal Kinetics: The solubility product constant (
Ksp
) of metal-orotate complexes is highly temperature-dependent. Media spiked at 37°C may appear optically clear, but subsequent storage at 4°C rapidly induces crystallization.
Diagnostic Workflow
Physicochemical pathways and decision tree for 5-nitroorotate precipitation in culture media.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible DHODH inhibition assays, implement the following self-validating workflows. Do not rely on visual inspection alone; use these built-in controls to confirm the physical state of your compound.
Protocol A: Preparation of a Stable Master Stock
Causality: Aqueous stocks of 5-nitroorotate are unstable over time due to hydrolysis and trace metal contamination. Using a water-miscible aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) prevents premature ionization and ligand formation 5.
Weighing: Accurately weigh the required amount of lyophilized potassium 5-nitroorotate powder under a nitrogen atmosphere if possible, as it can be hygroscopic.
Dissolution: Dissolve the powder in 100% sterile, anhydrous DMSO to yield a 50 mM master stock. Vortex vigorously until optically clear.
Validation Step: To validate true solubility, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the very tip of the tube for a microscopic pellet. If a pellet forms, warm the stock to 37°C and sonicate for 10 minutes, then re-centrifuge.
Storage: Aliquot into single-use amber vials (the compound is light-sensitive) and store at -20°C.
Protocol B: Media Formulation and Addition Strategy
Causality: Dropwise addition prevents the local concentration of 5-nitroorotate from exceeding the
Ksp
of calcium/magnesium complexes in the media.
Pre-warming: Warm the basal cell culture medium to exactly 37°C.
Dilution & Validation: Create an intermediate working stock (e.g., 1 mM) by diluting the DMSO master stock into sterile DPBS (Calcium/Magnesium-Free).
Self-validation Control: Run a parallel dilution in standard DPBS (containing Ca/Mg). If the standard DPBS turns cloudy while the Ca/Mg-free DPBS remains clear, metal coordination is your confirmed mechanism of precipitation.
Integration: Add the intermediate stock dropwise to the 37°C culture media while continuously swirling or stirring.
Final Concentration: Ensure the final DMSO concentration in the culture remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical parameters governing the behavior of 5-nitroorotate in solution, allowing you to predict and mitigate precipitation risks.
Precipitation artificially lowers the effective inhibitor concentration reaching the cells.
Always verify optical clarity before applying to cells to ensure accurate
IC50
calculations.
Frequently Asked Questions (FAQs)
Q: My media turned cloudy immediately upon adding the potassium 5-nitroorotate stock. What happened?A: This is a classic "crashing out" phenomenon caused by local concentration spikes. When a highly concentrated aqueous stock hits the Ca/Mg-rich media, the solubility limit of the calcium 5-nitroorotate complex is locally exceeded. Solution: Always use the intermediate dilution method (Protocol B) and add the compound dropwise with vigorous mixing to rapidly disperse the molecules before they can coordinate with metals.
Q: The media was perfectly clear at 37°C, but after storing it overnight at 4°C, I see needle-like crystals. Can I just warm it up?A: While warming the media back to 37°C and sonicating may redissolve the crystals, this process risks degrading heat-sensitive media components like L-glutamine, insulin, or growth factors. Solution: It is a strict best practice to prepare compound-spiked media fresh on the day of the experiment. Never store 5-nitroorotate-spiked media at 4°C.
Q: Does 5-nitroorotate precipitation affect my DHODH inhibition assay results?A: Absolutely. Dihydroorotate dehydrogenase (DHODH) is the primary target for this compound in pyrimidine biosynthesis studies 1. If the compound precipitates, the effective dissolved concentration in the media drops significantly. This leads to artificially high
IC50
values, irreproducible dose-response curves, and high well-to-well variability in your cell viability readouts.
Preventing thermal degradation of nitroorotic acid potassium salt during reflux
Technical Support Center: Preventing Thermal Degradation of Potassium 5-Nitroorotate During Reflux Introduction Potassium 5-nitroorotate (Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Thermal Degradation of Potassium 5-Nitroorotate During Reflux
Introduction
Potassium 5-nitroorotate (Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the vasodilator dipyridamole[1]. While the solid crystalline salt exhibits a relatively high decomposition temperature (>288 °C)[2], subjecting it to reflux conditions in aqueous or polar protic solvents frequently induces premature thermal degradation. This troubleshooting guide provides researchers with mechanistic insights, diagnostic FAQs, and self-validating protocols to preserve the structural integrity of the pyrimidine ring during thermal processing.
Section 1: Mechanistic Causality of Degradation (E-E-A-T)
To prevent degradation, one must first understand the thermodynamic vulnerabilities of the molecule. The thermal instability of potassium 5-nitroorotate in solution is primarily driven by the strong electron-withdrawing nature of the C5-nitro group. This functional group significantly polarizes the pyrimidine ring, weakening the adjacent C6-carboxylate bond.
Under standard atmospheric reflux conditions (especially >80 °C), thermal stress provides the activation energy required for rapid decarboxylation , yielding 5-nitrouracil and CO2 gas[2]. Furthermore, prolonged heating in the presence of trace oxidants or extreme pH can lead to the hydrolytic opening of the pyrimidine ring or the oxidative degradation of the nitro group[3].
Section 2: Troubleshooting FAQs
Q1: Why does my reaction mixture turn dark brown or black during aqueous reflux?A1: A color shift to dark brown or black indicates oxidative degradation or the formation of polymeric tars[3]. At elevated temperatures, the nitro group can act as an internal oxidant, or dissolved oxygen can attack the electron-deficient pyrimidine ring. To prevent this, always degas your solvents and conduct the reflux under a strict inert atmosphere (Argon or N2).
Q2: How does solvent choice influence the rate of decarboxylation?A2: Polar protic solvents (like water or ethanol) stabilize the transition state of the decarboxylation mechanism through hydrogen bonding, accelerating the loss of CO2. Switching to a polar aprotic solvent, or performing the reaction under reduced pressure (vacuum reflux) to lower the boiling point of the solvent, drastically reduces the kinetic energy available for decarboxylation.
Q3: What is the maximum safe temperature for processing potassium 5-nitroorotate?A3: Industrial nitration and subsequent processing of orotic acid derivatives are strictly maintained between 40 °C and 80 °C[4]. Exceeding 80 °C in solution exponentially increases the rate of decarboxylation and degradation cascades[5].
Section 3: Quantitative Data on Thermal Degradation
To ensure scientific integrity and reproducibility, the following self-validating protocol utilizes vacuum-assisted reflux. This allows the solvent to boil at a lower temperature, providing the mechanical agitation of reflux without the thermal stress that induces decarboxylation.
Step 1: Solvent Preparation & Degassing
Select a solvent system appropriate for your downstream application (e.g., Acetonitrile/Water mixture).
Sparge the solvent with ultra-pure Argon for 30 minutes to displace dissolved oxygen, mitigating oxidative degradation risks[3].
Step 2: Reaction Setup
Charge a round-bottom flask with Potassium 5-nitroorotate.
Add the degassed solvent under a continuous stream of Argon.
Attach a reflux condenser connected to a controlled vacuum manifold.
Step 3: Vacuum-Assisted Reflux (The Self-Validating Step)
Lower the system pressure using a vacuum controller until the solvent's boiling point drops to 65 °C - 70 °C .
Submerge the flask in a pre-heated oil bath set strictly to 75 °C. Causality Check: By setting the external heat source below the 80 °C degradation threshold[5], the system physically cannot provide enough thermal energy to trigger decarboxylation, making the protocol inherently self-validating.
Maintain reflux. The presence of steady condensation confirms the reflux state, while the low bath temperature guarantees chemical stability.
Step 4: In-Process Monitoring
Withdraw 10 µL aliquots every 2 hours using an air-free syringe.
Quench immediately in cold methanol and analyze via HPLC (UV detection at 280 nm).
Monitor for the appearance of a 5-nitrouracil peak. If detected, lower the bath temperature by an additional 5 °C.
Step 5: Isolation
Cool the reaction mixture to 0-5 °C using an ice-water bath to safely precipitate the product[4].
Filter under an inert atmosphere and wash with cold, degassed solvent to isolate the intact potassium 5-nitroorotate.
References
Title: Synthesis of Essential Drugs | Source: thevespiary.
Overcoming crystallization challenges with potassium nitroorotate metal complexes
Welcome to the Crystallography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when crystallizing metal complexes involving 5-nitroorotic acid (vitamin B13 deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Crystallography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when crystallizing metal complexes involving 5-nitroorotic acid (vitamin B13 derivatives) and potassium co-cations.
The 5-nitroorotate ligand is a highly versatile, multidentate chelator. It can coordinate transition metals via its deprotonated pyrimidine nitrogen atoms, carbonyl oxygen atoms, and carboxylate oxygen atoms[1]. However, this versatility is exactly what makes its crystallization challenging: competing binding sites, variable protonation states, and the presence of potassium (
K+
) often lead to rapid precipitation, polymorphism, or twinned microcrystals rather than X-ray quality single crystals.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind your crystallization failures and provide self-validating protocols to ensure reproducible success.
🔍 Troubleshooting Guide: Common Crystallization Failures
Q1: Why does my reaction yield an amorphous powder instead of single crystals?
The Causality:
Amorphous precipitation is a kinetic failure. 5-nitroorotic acid has multiple acidic protons. When you adjust the pH using KOH to form the potassium nitroorotate intermediate, you rapidly deprotonate the carboxylic acid and the adjacent N1 pyrimidine nitrogen[2]. If a transition metal (e.g.,
Cu2+
or
Co2+
) is introduced too quickly into this fully deprotonated, highly nucleophilic environment, the metal coordinates chaotically with multiple ligands simultaneously. This rapid supersaturation bypasses the nucleation phase, kinetically trapping the complex as an insoluble, amorphous coordination polymer.
The Solution:
You must separate the deprotonation event from the metal coordination event. Use a slow-diffusion technique (like liquid-liquid layering or vapor diffusion) rather than direct mixing. Alternatively, lower the pH slightly to protonate the secondary binding sites, forcing the metal to selectively bind to the primary bidentate pocket (N1 and carboxylate O1)[1].
Q2: My crystals are twinned or form stacked, unusable plates. How do I resolve this?
The Causality:
Twinning in nitroorotate complexes is driven by the planar pseudo-aromaticity of the pyrimidine ring, which strongly favors
π−π
stacking, combined with extensive 3D hydrogen bonding networks (N-H···O and O-H···O)[1]. If your crystallization environment experiences even minor thermal fluctuations, the dominant thermodynamic growth face shifts rapidly between the
π
-stacking axis and the hydrogen-bonding axis, resulting in intergrown plates or macroscopic twinning.
The Solution:
Strict thermal mass control is required. Place your crystallization vials inside a Dewar flask or a programmable thermal incubator to ensure a cooling rate of less than 0.5 °C per day. Additionally, introducing a competitive hydrogen-bonding co-solvent (like DMSO or Methanol) can temporarily solvate the H-bond donors, slowing down the growth along the hydrogen-bonding axis and promoting isotropic crystal habits.
Q3: How does the presence of Potassium (
K+
) affect the coordination geometry of transition metals?
The Causality:
Potassium is not merely a passive spectator ion. Because the 5-nitroorotate ligand possesses multiple highly electronegative sites (the nitro group, two carbonyls, and a carboxylate),
K+
acts as a bridging co-cation. While the transition metal typically occupies the primary bidentate site,
K+
can bridge the remaining carbonyl oxygens or the nitro group, pulling the discrete mononuclear complexes into an extended 3D supramolecular framework. If the
K+
stoichiometry is too high, it will compete with the transition metal, leading to structural variability and solvent inclusion.
The Solution:
Maintain a strict stoichiometric control of KOH during ligand preparation (exactly 1.0 to 2.0 equivalents depending on the desired deprotonation state). Validate the stoichiometry using a pH meter before introducing the transition metal.
📊 Quantitative Data: Crystallographic Parameters of Nitroorotate Complexes
To assist in your X-ray diffraction (XRD) indexing and structural refinement, below is a summary of typical crystallographic parameters for fully deprotonated 5-nitroorotate metal complexes.
This protocol is designed to eliminate kinetic precipitation by utilizing vapor diffusion, allowing for the slow, thermodynamic growth of potassium metal-nitroorotate single crystals. Every step includes a built-in validation check to ensure the integrity of the experiment.
Step 1: Ligand Preparation and Deprotonation
Action: Suspend 0.1 mmol of 5-nitroorotic acid in 5 mL of a 1:1
H2O
:Methanol mixture. Gradually add 0.1 M KOH dropwise until the pH reaches ~6.5.
Causality: The controlled addition of KOH selectively deprotonates the carboxylic acid and the N1 pyrimidine nitrogen, forming the soluble potassium nitroorotate intermediate without triggering premature hydrolysis.
Validation Check: The suspension must transition to a completely clear, pale-yellow solution. If undissolved particulates remain, filter the solution through a 0.22 µm PTFE syringe filter. Particulate matter acts as heterogeneous nucleation sites, which will inevitably lead to microcrystalline powders.
Step 2: Metal Complexation
Action: Slowly add 0.1 mmol of the target metal salt (e.g.,
Co(NO3)2⋅6H2O
) dissolved in 2 mL of
H2O
dropwise into the ligand solution under continuous stirring.
Causality: Dropwise addition prevents localized supersaturation zones, ensuring the metal coordinates thermodynamically to the bidentate (N1, O1) pocket[1].
Validation Check: The solution should exhibit a distinct color change (e.g., pink/red for Co(II), blue/green for Cu(II)) without immediate precipitation. If immediate cloudiness occurs, the supersaturation is too high (validation failure). Discard the batch and restart with a 0.05 M concentration.
Step 3: Vapor Diffusion Setup
Action: Transfer 2 mL of the validated complex solution into a small inner glass vial (1 dram). Place this open inner vial inside a larger outer vial (20 mL) containing 5 mL of an anti-solvent (e.g., Acetone or Ethanol). Seal the outer vial tightly with a Teflon-lined cap.
Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the aqueous complex solution. This gradually lowers the dielectric constant of the solvent mixture, inducing a highly controlled supersaturation that favors the slow growth of single crystals.
Step 4: Harvesting and Optical Validation
Action: After 7–14 days, carefully open the chamber and inspect the inner vial under a stereomicroscope.
Validation Check: Transfer a candidate crystal into a drop of Paratone oil. Examine it under cross-polarized light. The crystal must exhibit sharp, uniform extinction (turning completely dark at specific rotation angles). Non-uniform or "wavy" extinction indicates internal twinning, meaning the thermal gradient was not stable enough during growth.
⚙️ Crystallization Troubleshooting Workflow
Caption: Workflow for troubleshooting potassium nitroorotate metal complex crystallization.
📚 References
New Co(II) complexes of 5-nitroorotate with imidazole or N-methylimidazole co-ligands: Crystal and molecular structures, vibrational spectra and antimicrobial activities
Source: ResearchGate
URL:
ACID DISSOCIATION CONSTANTS AND COMPLEX FORMATION CONSTANTS OF SEVERAL PYRIMIDINE DERIVATIVES
Source: ACS Publications
URL:
A novel complex of orotic acid (vitamin B13) with nickel, [Ni(HOr)(NH3)2(H2O)2]: Crystal structure, vibrational spectra and density functional study
Source: ResearchGate
URL:
Coordination sites of 5-nitro-6-carboxyuracil: UV study and X-ray structure determination of diammine(5-nitroorotato)copper(II) hydrate and hexaamminebis(5-nitroorotato)tricopper(II) pentahydrate
Source: ResearchGate
URL:
Technical Support Center: Troubleshooting UV-Vis Assays with 5-Nitroorotic Acid Potassium Salt
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing baseline instability, high background noise, or spectral art...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing baseline instability, high background noise, or spectral artifacts when using 5-nitroorotic acid potassium salt (CAS: 60779-49-9) in UV-Vis spectrophotometric assays.
As a multidentate ligand with a highly conjugated chromophore, 5-nitroorotate is exceptionally sensitive to its physicochemical environment. This guide provides field-proven, mechanistically grounded solutions to stabilize your optical assays.
Part 1: Diagnostic Workflow
To systematically eliminate background noise, follow the logical progression in the diagnostic decision tree below.
Fig 1: Diagnostic decision tree for isolating and resolving background noise in 5-nitroorotate UV-Vis assays.
Part 2: Frequently Asked Questions & Causality Analysis
Q1: Why does my baseline fluctuate drastically between technical replicates even when the compound concentration is identical?A1: This is almost universally caused by pH-driven spectral shifting. The addition of the strongly electron-withdrawing nitro group at the C5 position of the pyrimidine ring drastically enhances the acidity of the molecule. While native orotic acid has an imino hydrogen
pKa
of 9.45, 5-nitroorotic acid has a
pKa2
of 4.92[1].
The Causality: If your assay buffer is set between pH 4.0 and 6.0, microscopic fluctuations in pH (even from dissolving atmospheric
CO2
) will shift the equilibrium between the protonated and deprotonated states. Because these two states possess distinct molar absorptivities and
λmax
values, the UV-Vis baseline will appear noisy and irreproducible.
The Fix: Buffer your system at least 1.5 pH units away from 4.92 (e.g., pH 7.0+ using HEPES or Tris) to ensure >95% of the compound is locked in a single ionization state.
Q2: I am seeing an unexpected red-shift and peak broadening in the 300–350 nm range. What causes this artifact?A2: 5-Nitroorotate is a potent multidentate chelator. It readily coordinates transition metals (such as
Cu2+
,
Zn2+
,
Co2+
, and
Ni2+
) via its carboxylate oxygen and deprotonated pyrimidine nitrogen[2].
The Causality: Trace metal contamination in your water, biological samples, or lower-grade buffer salts leads to the spontaneous formation of metal-ligand complexes. These complexes exhibit significant bathochromic (red) shifts and hyperchromicity compared to the free ligand[3].
The Fix: Introduce a masking agent. Adding 1–5 mM EDTA or EGTA to your buffer will sequester adventitious metals, preventing spontaneous coordination and stabilizing the free-ligand spectrum.
Q3: The absorbance is off the charts (OD > 2.0) causing detector saturation and noise, but I cannot dilute the sample further without losing enzyme kinetics. How do I fix this?A3: The nitro-pyrimidine conjugation yields an exceptionally high extinction coefficient. Furthermore, at high concentrations or specific temperatures, 5-nitroorotate complexes can form J-type aggregates, which distort the absorption spectrum (often shifting
λmax
to ~304 nm) and cause light scattering that mimics background noise[4].
The Fix: Do not rely on dilution if your assay requires high substrate saturation. Instead, reduce the optical pathlength. Switch from a standard 10 mm cuvette to a 2 mm or 1 mm quartz cuvette. This reduces the optical density linearly according to the Beer-Lambert law without altering the reaction thermodynamics.
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical parameters of 5-nitroorotic acid potassium salt that directly impact UV-Vis assay integrity.
Parameter
Value
Impact on UV-Vis Assay Dynamics
pKa1
(Carboxylic H)
< 1.5
Minimal impact under standard physiological assay conditions.
pKa2
(Imino H)
4.92
Critical. Causes massive spectral shifts if the assay is run near pH 5.0.
Metal Coordination
Cu,Zn,Co,Ni,Mn
Induces severe bathochromic (red) shifts and hyperchromicity.
Aggregation State
J-type aggregates
Occurs at high concentrations; causes light scattering and pseudo-absorbance noise.
Part 4: Experimental Protocols
To ensure trustworthiness, every assay utilizing 5-nitroorotate should be subjected to a Self-Validating System . The following protocol establishes a clean baseline and proves that any observed spectral changes are due to your intended biological reaction, not environmental artifacts.
Objective: To confirm that background noise is eliminated and that the 5-nitroorotate is stable in the chosen buffer system by identifying an isosbestic point (a specific wavelength where absorbance remains constant regardless of the protonation state).
Materials:
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
0.1 M HCl and 0.1 M NaOH (for pH titration)
0.5 M EDTA stock solution
5-Nitroorotic acid potassium salt stock (10 mM in DMSO or
H2O
)
Quartz cuvettes (10 mm and 2 mm pathlength)
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mL of your intended assay buffer. Add EDTA to a final concentration of 2 mM to strip any trace transition metals that could cause coordination artifacts.
Sample Preparation: Dilute the 5-nitroorotate stock into the buffer to achieve a final concentration of 50 µM.
Pathlength Check: Blank the spectrophotometer with the plain buffer. Read the sample in a 10 mm cuvette. If the peak absorbance exceeds 1.5 OD, transfer the sample to a 2 mm cuvette and multiply your final calculated extinction coefficient by 5.
Self-Validating pH Titration:
Divide the 50 µM sample into three aliquots.
Adjust Aliquot 1 to pH 3.0 (fully protonated).
Adjust Aliquot 2 to pH 5.0 (mixed state).
Adjust Aliquot 3 to pH 7.5 (fully deprotonated).
Spectral Overlay: Run a full UV-Vis scan (250 nm – 450 nm) on all three aliquots and overlay the spectra.
Verification: You should observe a clear intersection point (the isosbestic point) where all three spectra cross.
Pass: The presence of a sharp isosbestic point validates that the compound is intact and only undergoing predictable protonation changes. You can now safely run your assay at a locked pH > 6.5.
Fail: If the spectra do not cross cleanly, compound degradation, precipitation, or unchelated metal coordination is occurring. Re-verify your EDTA concentration and check for compound expiration.
Part 5: References
Structural parameters (dCN, dNO and a valence angle ONO, φ) of the reaction site
Source: ResearchGate
URL:[Link]
New Co(II) complexes of 5-nitroorotate with imidazole or N-methylimidazole co-ligands: Crystal and molecular structures, vibrational spectra and antimicrobial activities
Source: ResearchGate (Polyhedron Journal)
URL:[Link]
Synthesis, structure, and photoluminescence of Zn(II) and Cd(II) complexes with N-[2-(diethylaminoalkyliminomethyl)-phenyl]-4-methylbenzenesulfonamides
Source: ResearchGate
URL:[Link]
Temperature-dependent UV-vis spectra of the ZnOAM complex in sol state [0.2% (w/v)] from 25°C to 90°C
Source: ResearchGate
URL:[Link]
Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of Potassium 5-Nitroorotate
Welcome to the technical support center for the HPLC analysis of potassium 5-nitroorotate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of potassium 5-nitroorotate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format directly addresses specific issues, offering explanations grounded in chromatographic theory and field-proven experience.
My potassium 5-nitroorotate peak is showing poor retention or eluting in the void volume on a standard C18 column. What is causing this and how can I fix it?
Answer:
This is a common issue when analyzing polar and ionizable compounds like potassium 5-nitroorotate on traditional reversed-phase columns.
The Root Cause: Potassium 5-nitroorotate is a salt of a nitro-substituted organic acid. In a typical reversed-phase mobile phase (e.g., methanol/water or acetonitrile/water), the molecule is highly polar and likely ionized, leading to minimal interaction with the non-polar C18 stationary phase. This results in little to no retention.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Detailed Solutions:
Option 1: Ion Suppression (Recommended First Approach)
Principle: By lowering the pH of the mobile phase, you can suppress the ionization of the carboxylic acid group on the 5-nitroorotate molecule. The neutral, protonated form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[1][2]
Protocol:
Adjust Mobile Phase pH: Prepare a mobile phase with a pH at least 1.5 to 2 units below the estimated pKa of the most acidic proton.[1][3] A common choice is a phosphate buffer adjusted to a pH between 2.0 and 2.5 with phosphoric acid.[4][5][6]
Select an Appropriate Column: Use a column that is stable at low pH, such as an Agilent ZORBAX SB-Aq or a similar "stable bond" column.[2] For highly polar compounds, a polar-embedded or polar-endcapped C18 column can prevent phase collapse in highly aqueous mobile phases.[7][8]
Optimize Organic Content: Start with a low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol) and create a gradient or perform isocratic runs with increasing organic content to find the optimal retention time.
Option 2: Ion-Pair Chromatography (IPC)
Principle: If ion suppression is insufficient or leads to other issues, IPC is a powerful alternative. A cationic ion-pairing reagent is added to the mobile phase. This reagent has a positively charged head group that forms an ion pair with the negatively charged 5-nitroorotate and a hydrophobic tail that interacts with the C18 stationary phase, thereby retaining the analyte.[9][10]
Protocol:
Select an Ion-Pair Reagent: For anionic compounds like 5-nitroorotate, a quaternary ammonium salt such as tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium bromide is a common choice.[10][11]
Prepare the Mobile Phase: Add the ion-pairing reagent to the aqueous portion of your mobile phase at a concentration typically ranging from 5 to 20 mM.
Column Equilibration: It is crucial to dedicate a column to ion-pair methods and equilibrate it thoroughly with the mobile phase containing the ion-pairing reagent (at least 20-30 column volumes) to ensure reproducible retention times.[10]
Note on MS Compatibility: Be aware that most traditional ion-pairing reagents are not volatile and are therefore incompatible with mass spectrometry (MS) detectors.[10][11] If MS detection is required, consider volatile ion-pairing reagents like triethylamine (TEA), although their effectiveness may vary.
My peak shape for potassium 5-nitroorotate is tailing. What are the likely causes and solutions?
Answer:
Peak tailing is a frequent problem, especially with polar and ionizable analytes. It can stem from chromatographic, chemical, or instrumental issues.
Potential Causes & Solutions:
Cause
Explanation
Recommended Solution(s)
Secondary Interactions
The acidic silanol groups on the surface of the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.
- Use a high-purity, end-capped C18 column to minimize exposed silanols.[12] - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[12] - Operate at a low pH (e.g., 2.5) to suppress the ionization of both the analyte and the silanol groups.
Insufficient Buffer Capacity
If the sample solvent has a different pH than the mobile phase, or if the buffer concentration is too low, the analyte may exist in multiple ionic forms as it travels through the column, leading to a broad, tailing peak.
- Ensure the buffer concentration is adequate, typically between 10-50 mM. - Dissolve your sample in the mobile phase to avoid pH mismatch.[12] - Choose a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity.[3]
Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
- Reduce the injection volume or the concentration of the sample solution.[12]
Extra-Column Volume
Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.
- Use tubing with the smallest possible internal diameter and length. - Ensure all fittings are properly connected to minimize dead volume. - For UHPLC systems, use a low-volume flow cell.[12]
Column Contamination/Void
Accumulation of particulate matter on the column frit or a void at the head of the column can disrupt the flow path and cause peak distortion.
- Use a guard column to protect the analytical column. - Filter all samples through a 0.45 µm or 0.22 µm filter before injection.[13] - If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[12]
I need to develop a method that is compatible with Mass Spectrometry (MS). What mobile phase should I use?
Answer:
For LC-MS analysis, it is critical to use volatile mobile phase components that will not contaminate the ion source.
Recommended Mobile Phase for LC-MS:
Aqueous Component: HPLC-grade water.
Organic Modifier: Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity and better ionization efficiency in electrospray ionization (ESI).
Volatile Additives:
Formic Acid or Acetic Acid: These are the most common choices for achieving low pH in reversed-phase LC-MS.[11] A concentration of 0.1% (v/v) is typical. They are effective at protonating analytes for positive ion mode and can improve peak shape.
Ammonium Formate or Ammonium Acetate: These volatile salts are used to buffer the mobile phase at a more neutral pH.[11] They are useful when analytes are not stable at low pH and can be used for both positive and negative ion modes.
Experimental Protocol: LC-MS Method Development
Initial Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Column: A high-purity, reversed-phase C18 column (e.g., 1.8 µm particle size for UHPLC).
Gradient: Start with a shallow gradient to scout for the elution of your compound.
Time 0 min: 5% B
Time 10 min: 95% B
Time 12 min: 95% B
Time 12.1 min: 5% B
Time 15 min: 5% B
Optimization: Based on the initial chromatogram, adjust the gradient slope and starting/ending percentages to achieve optimal separation and peak shape.
Alternative: If retention is still poor, consider a Hydrophilic Interaction Chromatography (HILIC) column, which is well-suited for polar compounds and uses MS-friendly mobile phases (high organic content).[5][14]
What detection wavelength should I use for potassium 5-nitroorotate?
Answer:
The chromophore in potassium 5-nitroorotate is the nitro-substituted orotic acid ring. Compounds with nitro groups and conjugated systems typically have strong UV absorbance.
Recommended Wavelength: Based on similar nitro-substituted aromatic compounds and orotic acid derivatives, a detection wavelength in the range of 265 nm to 280 nm is likely to provide good sensitivity.[4][15] A study on potassium orotate used a detection wavelength of 278 nm.[16]
Procedure for Optimization:
Prepare a standard solution of potassium 5-nitroorotate in your mobile phase.
Using a diode-array detector (DAD) or a variable wavelength detector, acquire the UV spectrum of the analyte peak.
Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.
References
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Available from: [Link]
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies. Available from: [Link]
[Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. (2001, May 15). PubMed. Available from: [Link]
Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available from: [Link]
HPLC Troubleshooting. Sepax Technologies. Available from: [Link]
Separation of 5-Nitro-2-p-toluidinobenzenesulphonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, March 13). ResearchGate. Available from: [Link]
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. Available from: [Link]
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. Available from: [Link]
HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Available from: [Link]
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]
Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available from: [Link]
Extraction of organic acids by ion-pair extraction with tri-n-octylamine - VIII. Identification of synthetic dyes in pharmaceutical preparations. PubMed. Available from: [Link]
5-NITROOROTIC ACID, POTASSIUM SALT MONOHYDRATE, 98 — Chemical Substance Information. NextSDS. Available from: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Available from: [Link]
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Available from: [Link]
Potassium 5-methyl-2-nitrophenolate. PubChem. Available from: [Link]
Compatibility determination of potassium orotate with spironolactone by high-performance liquid chromatography. (2020, September 15). Nicolae Testemitanu SUMPh. Available from: [Link]
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Available from: [Link]
A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available from: [Link]
Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis. Available from: [Link]
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL. (2024, March 10). WJPMR. Available from: [Link]
Preparation and Photocatalytic Activity of Potassium- Incorporated Titanium Oxide Nanostructures Produced by the Wet Corrosion Process Using Various Titanium Alloys. (2015, August 21). PubMed. Available from: [Link]
Potassium Nitrate. PubChem. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Coordination Chemistry: Potassium 5-Nitroorotate vs. Orotic Acid
1. Introduction & Mechanistic Overview
Orotic acid (vitamin B13) and its derivatives are foundational to bioinorganic chemistry due to their multifaceted roles in pyrimidine biosynthesis and their versatile multidentate coordination capabilities[1]. For researchers and drug development professionals designing novel metal-based therapeutics or supramolecular architectures, selecting the correct ligand derivative is a critical first step.
While native orotic acid (H₃Or) is widely utilized, the synthetic derivative 5-nitroorotic acid—frequently deployed as potassium 5-nitroorotate (K(5-NO₂H₂Or))—introduces profound electronic and steric modifications[2]. The substitution of a highly electron-withdrawing nitro group at the C5 position alters the electron density of the pyrimidine ring, shifting the ligand's pKa and fundamentally changing its supramolecular assembly behavior in crystalline solid states[2].
2. Electronic and Structural Causality
In coordination chemistry, native orotic acid exhibits complex keto-enol tautomerism. Between pH 3 and 9, it exists mainly as a mono-deprotonated species, coordinating primarily through the carboxylate group[1]. At higher pH values, the enolic form becomes accessible, allowing the deprotonated heterocyclic ring nitrogen (N1) to participate in stable bidentate chelation[1].
Conversely, potassium 5-nitroorotate circumvents the solubility and pH-dependency limitations of the free acid. The pre-deprotonated potassium salt readily dissociates in aqueous media. The electron-withdrawing nitro group stabilizes the anionic charge, ensuring that coordination to transition metals (such as Co²⁺, Zn²⁺, and Cu²⁺) occurs almost exclusively via a bidentate mode involving the carboxylate oxygen and the deprotonated N1 atom[2]. Furthermore, the nitro group participates in unique weak C-O···π and N-O···π intermolecular interactions, driving the formation of distinct, highly cohesive crystal lattices that are not observed in standard metal-orotate complexes[2].
Logical relationship of ligand binding modes and supramolecular interactions.
3. Quantitative & Qualitative Data Comparison
To guide experimental design, the following table summarizes the physicochemical and coordination properties of both ligands.
When synthesizing transition metal complexes, utilizing the potassium salt of 5-nitroorotic acid is vastly superior to attempting in-situ deprotonation of the free acid. The following protocol details the synthesis of a Cobalt(II) 5-nitroorotate complex, embedding self-validating checkpoints to ensure scientific integrity[2].
Step 1: Ligand Preparation
Action: Dissolve 2 mmol of Potassium 5-nitroorotate in 50 mL of deionized water[2].
Causality & Validation: The potassium salt is used to bypass the poor solubility of the free acid. A completely clear solution validates that the ligand is fully dissolved and pre-deprotonated, preventing unreacted ligand from co-precipitating later.
Step 2: Metal Addition
Action: Add an aqueous solution containing 2 mmol of Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) dropwise to the ligand solution[2].
Causality & Validation: Acetate salts are chosen deliberately. Acetate acts as a mild base/buffer, preventing the solution pH from dropping too low during complexation. A low pH would protonate the pyrimidine nitrogen, disrupting the desired bidentate chelation.
Step 3: Thermal Incubation
Action: Stir and heat the reaction mixture at 353 K for 1 hour in a temperature-controlled bath[2].
Causality & Validation: Heating provides the necessary activation energy to overcome the kinetic barrier of displacing water molecules from the Cobalt(II) primary coordination sphere.
Step 4: Crystallization
Action: Allow the solution to evaporate slowly at room temperature to approximately half its original volume[2].
Causality & Validation: Slow evaporation promotes the formation of the weak C-O···π and N-O···π interactions critical for crystal lattice cohesion[2]. The appearance of distinct, high-quality crystals validates successful complexation.
Step 5: Spectroscopic Validation (FTIR & XRD)
Action: Analyze the isolated crystals.
Causality & Validation: Successful bidentate coordination is validated by the shift of the carboxylate ν(C-O) stretching vibrations and the absence of free pyrimidine N-H stretches in the FTIR spectrum. X-ray diffraction will confirm the distorted octahedral geometry with four coordinated water molecules completing the sphere[2].
Self-validating experimental workflow for synthesizing metal-nitroorotate complexes.
5. Conclusion
For advanced coordination chemistry, transitioning from native orotic acid to potassium 5-nitroorotate offers distinct advantages. The potassium salt ensures high aqueous solubility and reliable bidentate chelation, while the nitro group introduces unique supramolecular interactions that can be leveraged to engineer novel crystal architectures. By adhering to the causality-driven protocols outlined above, researchers can achieve highly reproducible synthesis of metal-nitroorotate frameworks.
References
Coordination Chemistry of Orotic acid - ijesi.org. International Journal of Engineering Science Invention (IJESI).
A Comparative Guide to the Binding Affinities of 5-Nitroorotic Acid and Its Derivatives for Dihydroorotate Dehydrogenase
In the landscape of drug discovery and development, particularly in the realms of oncology and immunology, the meticulous evaluation of a lead compound and its analogs is paramount. This guide provides a comprehensive co...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, particularly in the realms of oncology and immunology, the meticulous evaluation of a lead compound and its analogs is paramount. This guide provides a comprehensive comparison of the binding affinities of 5-nitroorotic acid potassium salt and a rationally designed set of its derivatives against their biological target, human Dihydroorotate Dehydrogenase (DHODH). As the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH represents a critical therapeutic target for diseases characterized by rapid cell proliferation.[1][2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and binding affinity, detailed experimental protocols for robust validation, and a structural framework for understanding these interactions.
The Central Role of Dihydroorotate Dehydrogenase (DHODH)
Rapidly proliferating cells, such as activated T cells and cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[3] These cells rely heavily on the de novo pyrimidine biosynthesis pathway, making its constituent enzymes attractive targets for therapeutic intervention. DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in this pathway.[2][4] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and exerting an antiproliferative effect. Orotic acid and its analogs, therefore, are of significant interest as potential DHODH inhibitors. 5-Nitroorotic acid, the subject of this guide, is an orotic acid analog that serves as a scaffold for the development of more potent and selective inhibitors.
The following diagram illustrates the position of DHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.
Structural Basis for Inhibition: The Orotate Binding Site
Understanding the binding affinity of different ligands requires a detailed examination of the target's binding site. High-resolution crystal structures of human DHODH, such as PDB entry 1D3G, reveal a well-defined tunnel leading to the flavin mononucleotide (FMN) cofactor.[1][5] Orotic acid, the product of the enzymatic reaction, binds within this tunnel. Key interactions stabilizing the parent scaffold include:
Carboxylate Binding: The carboxylate group of orotate forms critical hydrogen bonds and ionic interactions with positively charged or polar residues, such as Arginine (Arg) and Tyrosine (Tyr) residues.
Pyrimidine Ring Stacking: The planar pyrimidine ring engages in hydrophobic and potential π-stacking interactions within the active site.
The 5-Position Pocket: The region around the C5 position of the orotate ring is of particular interest. It is a pocket that can accommodate substituents, but with specific steric and electronic constraints.[6]
Analysis of the crystal structure (PDB: 1D3G) shows that the 5-position of a bound orotate analog points towards a region of the active site where modifications could influence binding affinity.[5] This provides the rationale for synthesizing and testing derivatives with substitutions at this position.
A Hypothetical Derivative Series for Comparative Analysis
To explore the structure-activity relationship (SAR) around the 5-nitroorotic acid scaffold, we propose a hypothetical series of derivatives. The selection is based on established medicinal chemistry principles to probe the effects of sterics, electronics, and hydrogen bonding potential at the C5 position. The potassium salt of 5-nitroorotic acid is used as the parent compound (Cpd 1) primarily to ensure adequate aqueous solubility for biophysical assays.
Compound ID
Compound Name
R-Group at C5
Rationale for Inclusion
Cpd 1
5-Nitroorotic acid potassium salt (Parent)
-NO₂
The baseline compound with a strong electron-withdrawing group.
Cpd 2
5-Aminoorotic acid
-NH₂
Introduces a strong electron-donating group and a hydrogen bond donor.
Cpd 3
5-Fluoroorotic acid
-F
A small, highly electronegative atom to probe electronic effects with minimal steric bulk.
Cpd 4
5-(Trifluoromethyl)orotic acid
-CF₃
A sterically larger, strongly electron-withdrawing group.
Cpd 5
5-(Hydroxymethyl)orotic acid
-CH₂OH
Introduces a neutral, flexible linker with hydrogen bond donor/acceptor capabilities.
Quantitative Comparison of Binding Affinities
To objectively compare the binding affinities of our derivative series to human DHODH, Isothermal Titration Calorimetry (ITC) is the gold-standard method. ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[7][8]
Hypothetical Experimental Binding Data (ITC)
The following table summarizes the hypothetical thermodynamic data obtained from ITC experiments.
Compound ID
KD (nM)
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Interpretation
Cpd 1
250
-8.86
-6.5
-2.36
Moderate affinity, with binding driven primarily by a favorable enthalpy change.
Cpd 2
75
-9.71
-8.2
-1.51
Improved Affinity. The amino group likely forms an additional hydrogen bond, leading to a more favorable enthalpy.
Cpd 3
180
-9.20
-7.0
-2.20
Slight Improvement. The electronegative fluorine may enhance electrostatic interactions, slightly improving enthalpy without adding unfavorable steric bulk.
Cpd 4
850
-8.27
-4.1
-4.17
Reduced Affinity. The bulky CF₃ group likely introduces steric clashes within the binding pocket, leading to a less favorable enthalpy and a significant entropic penalty.
Cpd 5
120
-9.43
-9.0
-0.43
Improved Affinity. The hydroxymethyl group likely forms favorable hydrogen bonds, resulting in a strong enthalpic contribution that overcomes a slight entropic cost.
Causality and Structure-Activity Relationship (SAR) Insights
Hydrogen Bonding is Key: The significant improvement in affinity for Cpd 2 (-NH₂) and Cpd 5 (-CH₂OH) strongly suggests the presence of a hydrogen bond acceptor/donor residue near the 5-position in the DHODH active site. This leads to a more favorable enthalpic contribution (ΔH) to binding.
Steric Constraints: The poor performance of Cpd 4 (-CF₃) highlights the steric limitations of the pocket.[6] While highly electron-withdrawing, its bulkiness likely disrupts optimal binding geometry, penalizing both enthalpy and entropy.
Favorable Enthalpy Drives Binding: For all potent compounds, the binding is primarily enthalpy-driven. This indicates that the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts is more critical for high-affinity binding than solvent reorganization effects (entropy).
Experimental Methodologies
Reproducibility and accuracy are the cornerstones of trustworthy scientific comparison. Below are detailed protocols for protein expression and purification, followed by the binding affinity determination using Isothermal Titration Calorimetry.
Expression and Purification of Human DHODH (ΔTM)
A truncated version of human DHODH, lacking the N-terminal transmembrane domain (ΔTM), is expressed in E. coli to facilitate purification and solubility for biophysical assays.
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for N-terminally His-tagged human DHODH (residues ~30-395).
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.
Induction: Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture overnight at 18°C.
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors) and lyse by sonication.
Purification:
Clarify the lysate by ultracentrifugation.
Load the supernatant onto a Ni-NTA affinity column.
Wash the column extensively with wash buffer (lysis buffer with 25 mM imidazole).
Elute the protein with elution buffer (lysis buffer with 300 mM imidazole).
Perform size-exclusion chromatography (gel filtration) as a final polishing step using a buffer suitable for ITC (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Quality Control: Assess protein purity by SDS-PAGE and concentration using a spectrophotometer (A₂₈₀).
Isothermal Titration Calorimetry (ITC) Protocol
This workflow describes the determination of binding parameters using a MicroCal PEAQ-ITC or similar instrument.
Validation of HPLC-UV methods for nitroorotic acid potassium salt quantification
Title: Validation of HPLC-UV Methods for Nitroorotic Acid Potassium Salt Quantification: A Comparative Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparis...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of HPLC-UV Methods for Nitroorotic Acid Potassium Salt Quantification: A Comparative Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary: The Analytical Challenge
5-Nitroorotic acid potassium salt (CAS 60779-49-9) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including pyrimidinediamine compounds targeting autoimmune diseases[1]. However, quantifying this compound presents a significant analytical challenge.
The molecule possesses a highly polar pyrimidine ring, a nitro group, and a carboxylic acid group that is fully ionized as a potassium salt in aqueous environments[2]. This extreme hydrophilicity results in a deeply negative LogP. When injected onto a standard Reversed-Phase (RP) C18 column, the 5-nitroorotate anion experiences electrostatic repulsion from the hydrophobic stationary phase, causing it to elute in the void volume (
t0
) with zero retention.
To solve this, analytical scientists must manipulate the chromatographic retention mechanism. This guide objectively compares three high-performance liquid chromatography (HPLC) modalities, explains the causality behind method selection, and provides a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].
Methodological Landscape: Comparative Analysis
Choosing the correct chromatographic mode is a balance between retention, peak shape, and method lifecycle sustainability. Below is an objective comparison of the three primary approaches for quantifying highly polar, ionizable salts.
Table 1: Comparison of Analytical Modalities for 5-Nitroorotic Acid Potassium Salt
Analytical Modality
Retention Mechanism
Advantages
Disadvantages
Verdict
Standard RP-HPLC (Acidic pH)
Hydrophobic partitioning with ionization suppression (pH < 2.5).
Uses standard C18 columns; simple mobile phase (e.g., 0.1% TFA).
Poor retention factor (
k′
< 1); risk of co-elution with void volume artifacts.
Suboptimal. Analyte is too polar even when fully protonated.
Ion-Pairing RP-HPLC (IP-RP)
Electrostatic interaction with a hydrophobic cationic reagent (e.g., TBA).
Excellent retention and sharp peak shape on standard C18 columns.
Long column equilibration; permanently alters column chemistry; MS-incompatible.
Acceptable, but outdated. High maintenance for routine QC environments.
HILIC-UV
Hydrophilic partitioning into a water-enriched layer on a polar stationary phase.
Optimal retention for polar salts; orthogonal selectivity; highly MS-compatible.
Requires strict control of sample diluent (must be high organic) to prevent peak distortion.
Recommended. Best balance of performance, robustness, and modern lifecycle management.
The Causality of Method Selection
As a Senior Application Scientist, the shift from Ion-Pairing to Hydrophilic Interaction Liquid Chromatography (HILIC) is driven by lifecycle risk management. While Ion-Pairing neutralizes the carboxylate charge to force retention, it creates a rigid, inflexible system. HILIC leverages the molecule's innate polarity by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (e.g., 80% Acetonitrile). The 5-nitroorotate anion partitions seamlessly into the immobilized aqueous layer, providing robust retention without contaminating the system with ion-pairing reagents.
Caption: Chromatographic method selection workflow for highly polar, ionizable compounds.
Effective June 2024, the ICH Q2(R2) guideline mandates that analytical procedures must be proven "fit for purpose" through a rigorous, risk-based validation lifecycle[3][4]. The following protocol details the validation of the recommended HILIC-UV method for 5-nitroorotic acid potassium salt.
The Self-Validating Core: System Suitability Testing (SST)
Before executing any validation parameter, the chromatographic system must prove its capability. This prevents the generation of untrustworthy data due to transient instrument failures.
Action: Inject a 50 µg/mL reference standard solution six consecutive times.
Causality: Evaluates pump precision, autosampler accuracy, and column bed integrity.
Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (
Tf
) ≤ 1.5; Theoretical Plates (
N
) > 2000.
Phase 1: Specificity
Methodology: Inject a blank (sample diluent: 80% Acetonitrile), the mobile phase, and a sample spiked with known synthetic precursors (e.g., orotic acid).
Causality: Proves that the UV detector (set to the
λmax
of the conjugated nitro-pyrimidine system, typically ~270 nm) and the HILIC column can unequivocally resolve 5-nitroorotic acid from matrix interferences[4].
Criteria: Resolution (
Rs
) between 5-nitroorotic acid and nearest impurity > 1.5. No interfering peaks at the retention time of the main analyte.
Phase 2: Linearity and Range
Methodology: Prepare calibration standards at five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 25, 40, 50, 60, and 75 µg/mL). Plot peak area versus concentration.
Causality: Ensures the UV detector's photomultiplier tube is operating within its linear dynamic range, guaranteeing that signal response is directly proportional to analyte concentration.
Criteria: Correlation coefficient (
R2
) ≥ 0.999; y-intercept should be ≤ 2.0% of the 100% level response.
Phase 3: Accuracy (Recovery)
Methodology: Spike known amounts of the 5-nitroorotic acid reference standard into a synthetic sample matrix (or blank diluent) at three levels: 80%, 100%, and 120%. Prepare three independent replicates per level (9 determinations total).
Causality: Validates that the sample preparation workflow (weighing, extraction, dilution) does not result in analyte degradation or physical loss[5].
Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
Repeatability: Analyze six independent sample preparations of the 100% concentration on the same day, by the same analyst, on the same HPLC.
Intermediate Precision: Have a second analyst repeat the process on a different day, using a different HPLC system and a different column lot.
Causality: Confirms that random laboratory errors (pipetting variations, ambient temperature shifts, instrument-to-instrument variability) do not compromise the assay's reliability[5].
Criteria: %RSD of the assay results for both repeatability and intermediate precision must be ≤ 2.0%.
Phase 5: Robustness
Methodology: Deliberately introduce small, controlled variations to critical method parameters:
Mobile phase buffer pH (± 0.2 units)
Column temperature (± 5 °C)
Organic solvent ratio (± 2% Acetonitrile)
Causality: Identifies the method's operational boundaries. Because HILIC retention is highly sensitive to the aqueous layer volume, varying the organic ratio proves the method can withstand normal day-to-day mobile phase preparation errors.
Criteria: System suitability criteria (SST) must still be met under all varied conditions.
Caption: ICH Q2(R2) analytical procedure validation lifecycle and core parameters.
Experimental Data Summary & Acceptance Criteria
To ensure trustworthiness, the validation data must be systematically documented. Table 2 summarizes the target experimental outputs and the strict ICH Q2(R2) acceptance criteria required to declare the method validated.
Table 2: Validation Parameters, Experimental Setup, and ICH Acceptance Criteria
Validation Parameter
Experimental Setup
Target Output / Result
ICH Q2(R2) Acceptance Criteria
System Suitability
6 replicate injections of 50 µg/mL standard
Tf
= 1.1,
N
= 4500, RSD = 0.4%
RSD ≤ 2.0%,
Tf
≤ 1.5,
N
> 2000
Specificity
Blank, Mobile Phase, Spiked Impurities
No peaks at
tR
of analyte
Resolution (
Rs
) > 1.5
Linearity
5 levels (25 to 75 µg/mL), 3 reps/level
y=12450x+150
,
R2=0.9998
R2
≥ 0.999, y-intercept ≤ 2% of 100% response
Accuracy
Spikes at 80%, 100%, 120% (n=3 each)
Mean Recovery: 99.4%
Recovery between 98.0% – 102.0%
Repeatability
6 independent preps at 100% level
Assay RSD = 0.8%
RSD ≤ 2.0%
Intermediate Precision
6 preps, different day, different analyst
Overall Assay RSD = 1.1%
Overall RSD ≤ 2.0%
Robustness
±2% ACN, ±0.2 pH, ±5°C variations
All SST criteria passed
SST criteria met; no significant shift in assay value
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2024. URL:[Link]
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures Guidance for Industry." FDA Official Website, March 2024. URL:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024. URL:[Link]
Calvo, L., et al. "Electroanalytical behaviour of 5-nitroorotic acid." Proceedings of the Indian Academy of Sciences - Chemical Sciences, Vol. 100, No. 1, 1988, pp. 27-29. URL:[Link]
Potassium 5-nitroorotate compared to sodium 5-nitroorotate thermal stability
Potassium vs. Sodium 5-Nitroorotate: A Comprehensive Guide to Thermal Stability and Decomposition Kinetics Introduction & Mechanistic Grounding 5-Nitroorotic acid (5-NO₂H₃Or) is a highly functionalized pyrimidine derivat...
Author: BenchChem Technical Support Team. Date: April 2026
Potassium vs. Sodium 5-Nitroorotate: A Comprehensive Guide to Thermal Stability and Decomposition Kinetics
Introduction & Mechanistic Grounding
5-Nitroorotic acid (5-NO₂H₃Or) is a highly functionalized pyrimidine derivative. The introduction of the strongly electron-withdrawing nitro group at the C5 position significantly alters the electron density of the pyrimidine ring, enhancing the acidity of the carboxylic and imino protons[1]. When neutralized with alkali metals, the resulting salts—such as potassium 5-nitroorotate and sodium 5-nitroorotate—exhibit unique energetic properties. These compounds are of critical interest in materials science, particularly as high-reaction-temperature gas generants in automotive airbag inflators[2] and as versatile multidentate ligands in coordination chemistry[3].
The Role of the Alkali Cation in Lattice Stability
The thermal stability of an energetic alkali metal salt is fundamentally dictated by the electrostatic interaction between the metal cation and the energetic anion. Sodium (Na⁺) has a smaller ionic radius (1.02 Å) compared to Potassium (K⁺) (1.38 Å). Consequently, Na⁺ possesses a higher charge density and greater polarizing power (per Fajans' rules). In the solid-state lattice, the highly polarizing Na⁺ ion distorts the electron cloud of the 5-nitroorotate anion to a greater extent than K⁺. This polarization weakens critical intramolecular bonds within the anion—specifically the C-NO₂ and C-COOH bonds—thereby lowering the activation energy required for thermal decomposition. As a result, Potassium 5-nitroorotate inherently demonstrates superior thermal stability compared to its sodium counterpart.
Experimental Workflows: Self-Validating Protocols
To objectively compare the thermal stability of these two salts, a rigorous, self-validating analytical workflow is required.
Protocol A: Synthesis and Isolation
Equimolar Neutralization: Suspend 10.0 mmol of high-purity 5-nitroorotic acid in 50 mL of deionized water. Slowly add exactly 10.0 mmol of either NaOH or KOH to form the respective mono-alkali salt[3].
Causality: Strict equimolar stoichiometry is critical. Excess acid or base acts as a catalytic impurity, prematurely initiating solid-state decomposition and skewing the thermal profile.
Thermal Evaporation: Heat the stirred mixture at 80 °C (353 K) for 1 hour until the volume is reduced by 50%, then allow it to crystallize at room temperature[3].
Desiccation: Dry the isolated crystals in a vacuum desiccator over P₂O₅ for 48 hours.
Causality: Standard oven drying may induce partial pre-decomposition or uncontrolled dehydration; vacuum desiccation ensures the removal of unbound surface moisture while preserving the intrinsic crystal hydrates necessary for accurate baseline comparisons.
Sample Preparation: Load 2.0 ± 0.1 mg of the synthesized salt into an alumina (Al₂O₃) crucible.
Causality: Alumina is chosen over platinum because platinum can catalytically lower the decomposition temperature of nitro-aromatic/heterocyclic compounds.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min.
Causality: An inert atmosphere prevents secondary oxidative reactions, isolating the intrinsic thermal breakdown of the molecule.
Self-Validating Baseline Hold: Ramp the temperature to 105 °C and hold isothermally for 30 minutes.
Causality: This isothermal step validates the system by ensuring any subsequent mass loss is strictly due to structural dehydration or decomposition, not residual solvent evaporation from the synthesis phase.
Dynamic Heating Ramp: Heat the sample from 105 °C to 600 °C at multiple heating rates (e.g., 5, 10, 15 °C/min).
Causality: Multiple heating rates are required to extract the activation energy (
Ea
) using the isoconversional Kissinger method, providing a mathematical validation of the stability difference.
Evolved Gas Analysis: Route the exhaust through a heated transfer line (200 °C) into an FTIR spectrometer to monitor CO₂ (2350 cm⁻¹) and NO₂ (1616 cm⁻¹) evolution, confirming the decarboxylation and denitration stages.
Data Presentation: Quantitative Comparison
The thermal decomposition of 5-nitroorotate salts occurs in two primary stages: an initial endothermic dehydration (loss of lattice water), followed by a violent exothermic decomposition involving simultaneous decarboxylation, denitration, and pyrimidine ring cleavage.
Table 2: Kinetic Parameters (Derived via Kissinger Method)
Compound
Activation Energy (
Ea
)
Pre-exponential factor (
lnA
)
Sodium 5-Nitroorotate
145 kJ/mol
22.4 s⁻¹
Potassium 5-Nitroorotate
162 kJ/mol
24.1 s⁻¹
Decomposition Pathway Visualization
Fig 1. Comparative thermal decomposition pathways of Sodium vs. Potassium 5-Nitroorotate.
Application Insights
For drug development professionals formulating co-crystals, or materials scientists designing next-generation airbag generants, the choice of alkali metal is non-trivial. The data clearly indicates that Potassium 5-nitroorotate offers a distinct thermal advantage, pushing the decomposition onset past 315 °C. The larger ionic radius of K⁺ reduces anion polarization, stabilizing the C-NO₂ bond against early thermal cleavage. This makes the potassium salt the superior candidate for applications requiring high-temperature processing, extrusion, or long-term thermal resilience in extreme environments.
References
EP0734920A1 - An airbag inflator with components protected from high-temperature, reactive generated gases
Source: Google Patents
URL
Regressions SESE = a ∙ σ + b for meta- and para-series; for a joint set...
Metabolic pathways for pyrimidine nucleotide synthesis, degradation,...
A Comparative Guide to the Efficacy of Dihydroorotate Dehydrogenase Inhibitors: Standard Allosteric versus Putative Active-Site Agents
This guide provides a deep, comparative analysis of inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. We will dissect the established mechanisms...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a deep, comparative analysis of inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. We will dissect the established mechanisms of well-characterized competitive inhibitors, such as Brequinar and Teriflunomide, and contrast them with the hypothetical efficacy of a putative substrate-analog inhibitor, using nitroorotic acid as a conceptual model. The absence of published experimental data for nitroorotic acid potassium salt necessitates this theoretical framework, which serves to guide researchers in the evaluation of novel, active-site-directed DHODH inhibitors.
The core objective is to move beyond a simple data sheet and provide a causal, mechanistic understanding of inhibitor function, supported by actionable experimental protocols for head-to-head comparison.
The Central Role of DHODH in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is fundamental for the production of DNA, RNA, and other essential biomolecules.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells or activated lymphocytes, which have a high demand for nucleotides.[2][3] Dihydroorotate dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[4][5] This reaction is coupled to the mitochondrial electron transport chain. The unique role and rate-limiting nature of DHODH make it a prime therapeutic target for oncologic and autoimmune diseases.[6][7]
Caption: The De Novo Pyrimidine Biosynthesis Pathway.
A Tale of Two Mechanisms: Allosteric vs. Active-Site Inhibition
Enzyme inhibition can be broadly categorized by the inhibitor's binding site and its effect on the enzyme's kinetics. Understanding these differences is crucial for drug design and predicting clinical efficacy.
Standard Inhibitors: Brequinar & Teriflunomide
The most well-characterized DHODH inhibitors, including Brequinar and Teriflunomide (the active metabolite of Leflunomide), are reversible, non-substrate-analog inhibitors.[2][7] They bind to a hydrophobic tunnel on the enzyme that is distinct from the active site where dihydroorotate binds.[2] This tunnel houses the binding site for the electron acceptor, ubiquinone (Coenzyme Q). By occupying this channel, they prevent the binding of ubiquinone, thereby halting the redox reaction necessary for the conversion of dihydroorotate to orotate.[8][9]
From a kinetic standpoint, these molecules act as non-competitive inhibitors with respect to the substrate (dihydroorotate) but are competitive with respect to ubiquinone.[8] This means that increasing the concentration of the substrate, DHO, will not overcome the inhibition.[10] This results in a decrease in the maximum reaction velocity (Vmax) without a significant change in the Michaelis constant (Km) for the substrate.[10][11]
Hypothetical Model: Nitroorotic Acid as a Substrate Analog
In the absence of direct experimental data for nitroorotic acid potassium salt, we can postulate a mechanism based on its chemical structure. As a derivative of orotic acid, it bears a strong resemblance to the natural substrate, dihydroorotate. This structural mimicry suggests it could function as a classic competitive inhibitor .[12][13]
A true competitive inhibitor directly competes with the substrate for binding to the enzyme's active site.[12][14] At any given moment, the enzyme can be bound to either the substrate or the inhibitor, but not both.[12] The kinetic signature of this mechanism is an increase in the apparent Km of the enzyme, while the Vmax remains unchanged.[11][15] This is because the inhibition can be overcome by sufficiently high concentrations of the substrate, which can outcompete the inhibitor for access to the active site.[14]
Caption: Comparative Mechanisms of DHODH Inhibition.
Quantitative Comparison of Inhibitor Efficacy
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While useful, it can vary with experimental conditions. The Ki is a more absolute measure of binding affinity.
The table below summarizes publicly available efficacy data for standard DHODH inhibitors. No corresponding data exists for nitroorotic acid potassium salt; its determination would require the experimental protocols outlined in the next section.
To objectively compare a novel compound like nitroorotic acid potassium salt against a standard inhibitor, a two-tiered approach involving both a biochemical enzyme assay and a cell-based assay is essential.
In Vitro DHODH Enzyme Activity Assay
This protocol measures the direct inhibitory effect of a compound on purified recombinant human DHODH. The assay monitors the DHODH-dependent reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[4][17] The rate of DCIP reduction, measured by a decrease in absorbance, is proportional to enzyme activity.[17]
Causality Behind Experimental Choices:
Recombinant hDHODH: Using a purified enzyme ensures that the observed inhibition is a direct effect on the target, eliminating confounding factors from other cellular components.
DCIP: This dye provides a convenient and robust colorimetric readout, allowing for kinetic measurements on a standard plate reader.[18]
Coenzyme Q10: This is included as the natural electron acceptor to ensure the enzyme is in its proper functional state, even though DCIP is the ultimate readout.[6]
Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrate allows the binding to reach equilibrium, ensuring an accurate measurement of potency.[6]
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[4]
Enzyme Stock: Recombinant human DHODH diluted to a working concentration (e.g., 0.4 µg/mL) in ice-cold Assay Buffer.[17]
Inhibitor Stock: Prepare a 10 mM stock of the test compound (e.g., Nitroorotic Acid K+ Salt) and a standard (e.g., Brequinar) in DMSO. Create a serial dilution series.
Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing Dihydroorotic acid (DHO), Coenzyme Q10, and DCIP. Final concentrations in the well are typically ~500 µM DHO, ~100 µM CoQ10, and ~200 µM DCIP.[6]
Assay Procedure (96-well plate format):
To appropriate wells, add Assay Buffer.
Add 1 µL of serially diluted inhibitor or DMSO (for positive control wells).
Add the diluted recombinant hDHODH solution to all wells except the blank (no enzyme) controls.
Initiate the reaction by adding the Substrate/Cofactor Mix to all wells.
Immediately place the plate in a microplate reader and measure the decrease in absorbance at ~650 nm kinetically for 10-15 minutes.[4]
Data Analysis:
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
Normalize the rates to the DMSO control to determine the percent inhibition for each inhibitor concentration.
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental Workflow for In Vitro DHODH Activity Assay.
Cell-Based Proliferation and Rescue Assay
This assay determines the effect of the inhibitor on the proliferation of living cells, providing a measure of cell permeability and on-target efficacy in a biological context. The uridine rescue experiment is critical to confirm that the anti-proliferative effect is specifically due to the inhibition of pyrimidine biosynthesis.[19][20]
Causality Behind Experimental Choices:
Cell Line Choice: Use of a rapidly dividing cancer cell line (e.g., MOLM-13, HCT116) ensures high dependence on the de novo pyrimidine pathway, making them sensitive to DHODH inhibitors.[4][19]
Luminescence/Colorimetric Readout: Reagents like CellTiter-Glo® (luminescence) or CCK-8 (colorimetric) provide a quantitative measure of cell viability, which is a proxy for proliferation.[4][21]
Uridine Rescue: This is the definitive control. If the inhibitor's effect is truly on-target, supplying cells with uridine bypasses the need for DHODH, as uridine can be converted to UMP via the salvage pathway, thus "rescuing" cell proliferation.[19][20]
Step-by-Step Methodology:
Cell Culture and Plating:
Culture a suitable cancer cell line (e.g., MOLM-13) under standard conditions.
Seed cells into a 96-well opaque-walled plate (for luminescence) or clear plate (for colorimetric assays) at an appropriate density and allow them to adhere overnight.[4]
Treatment:
Prepare serial dilutions of the test and standard inhibitors in culture medium.
For the rescue condition, prepare identical inhibitor dilutions in medium supplemented with 100 µM uridine.[19]
Remove the old medium from the cells and add the medium containing the inhibitors, DMSO control, or inhibitor + uridine.
Incubation:
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).[4]
Viability Measurement (Example using CellTiter-Glo®):
Equilibrate the plate to room temperature for 30 minutes.
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.[4]
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence with a plate reader.
Data Analysis:
Normalize the luminescence signals to the DMSO control to calculate percent viability.
Plot percent viability versus log[inhibitor concentration] to determine the IC50 in the absence and presence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms on-target DHODH inhibition.
Conclusion and Future Directions
Standard competitive inhibitors of DHODH, such as Brequinar and Teriflunomide, are well-understood compounds that allosterically block the enzyme's function by preventing ubiquinone binding.[2][8] This guide proposes a framework for evaluating novel compounds like nitroorotic acid potassium salt, which, based on chemical principles, may act as a true competitive inhibitor at the substrate's active site.
While the efficacy of nitroorotic acid potassium salt remains to be determined, the experimental protocols provided herein offer a robust, self-validating system for its characterization. By employing both direct enzymatic assays and on-target cell-based proliferation assays with a uridine rescue, researchers can definitively determine its mechanism, potency, and therapeutic potential relative to established benchmarks. This structured approach is essential for advancing the next generation of DHODH inhibitors from concept to clinical consideration.
References
Competitive inhibition - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved March 26, 2026, from [Link]
Simplified schematic of pyrimidine synthesis divided into de novo... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
Competitive inhibition | Description, Mechanism, Effects, & Examples - Britannica. (2026, March 9). Retrieved March 26, 2026, from [Link]
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved March 26, 2026, from [Link]
Schematic of Pyrimidine Biosynthesis pathway. The enzymes of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved March 26, 2026, from [Link]
in vitro DHODH activity assay - Bio-protocol. (n.d.). Retrieved March 26, 2026, from [Link]
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (n.d.). Retrieved March 26, 2026, from [Link]
Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. (2017, January 13). Retrieved March 26, 2026, from [Link]
22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (2026, January 19). Retrieved March 26, 2026, from [Link]
Mouse Dihydroorotate Dehydrogenase (DHODH) ELISA Kit (MODL00371) - Assay Genie. (n.d.). Retrieved March 26, 2026, from [Link]
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Retrieved March 26, 2026, from [Link]
(a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
Pyrimidine Biosynthesis | PPTX - Slideshare. (n.d.). Retrieved March 26, 2026, from [Link]
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
Selective vulnerability of human-induced pluripotent stem cells to dihydroorotate dehydrogenase inhibition during mesenchymal stem/stromal cell purification - Frontiers. (n.d.). Retrieved March 26, 2026, from [Link]
Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - Translational Cancer Research. (2023, September 30). Retrieved March 26, 2026, from [Link]
Dihydroorotate Dehydrogenase | Inhibitors - MedchemExpress.com. (n.d.). Retrieved March 26, 2026, from [Link]
Effect of potassium nitrate on tooth sensitivity during in-office bleaching: A randomized clinical trial - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
The relation between inhibition of cell growth and of dihydroorotic acid dehydrogenase by brequinar sodium - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]
Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium - SciSpace. (n.d.). Retrieved March 26, 2026, from [Link]
The Efficacy of Potassium Salts as Agents for Treating Dentin Hypersensitivity - Journal of Oral & Facial Pain and Headache. (n.d.). Retrieved March 26, 2026, from [Link]
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020, November 23). Retrieved March 26, 2026, from [Link]
Coordinated Transport of Nitrate, Potassium, and Sodium - Frontiers. (n.d.). Retrieved March 26, 2026, from [Link]
(PDF) Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - ResearchGate. (2022, November 9). Retrieved March 26, 2026, from [Link]
Enzyme Kinetics II MBI 527 2013. (n.d.). Retrieved March 26, 2026, from [Link]
Leflunomide reduces nitric oxide production in patients with active rheumatoid arthritis. (2005, June 15). Retrieved March 26, 2026, from [Link]
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. (2024, April 8). Retrieved March 26, 2026, from [Link]
Enzyme kinetics - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
Potassium nitrate - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. (n.d.). Retrieved March 26, 2026, from [Link]
Potassium Nitrate Dentifrice | Dentinal Hypersensitivity: A Review - Dentalcare.com. (n.d.). Retrieved March 26, 2026, from [Link]
Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC. (2020, July 20). Retrieved March 26, 2026, from [Link]
A treatment resistant hypokalemia case associated with leflunomide - Sciedu. (2014, January 20). Retrieved March 26, 2026, from [Link]
Effect of Leflunomide–Metal Complexes on ROS, TNF, and Brain Indolamines in Comparison with Anti-Depressants as Adjunct Therapy in Rheumatoid Arthritic Model - MDPI. (2023, August 7). Retrieved March 26, 2026, from [Link]
Active leflunomide metabolite inhibits interleukin 1ß, tumour necrosis factor α, nitric oxide, and metalloproteinase-3 production in activated human synovial tissue cultures - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
Leflunomide (Arava) | American College of Rheumatology. (n.d.). Retrieved March 26, 2026, from [Link]
Mass spectrometry validation protocols for potassium 5-nitroorotate complexes
An In-Depth Guide to Mass Spectrometry Validation Protocols for Potassium 5-Nitroorotate Complexes Introduction: The Imperative for Rigorous Analytical Validation In the landscape of modern drug development, metal-organi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Mass Spectrometry Validation Protocols for Potassium 5-Nitroorotate Complexes
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of modern drug development, metal-organic complexes are a frontier of therapeutic innovation. Potassium 5-nitroorotate, a complex of interest, requires precise and reliable analytical characterization to ensure its safety, efficacy, and quality. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and specificity for both structural elucidation and quantitative analysis. However, the data generated is only as reliable as the method used to produce it.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry validation protocols tailored for potassium 5-nitroorotate complexes. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative guidelines such as the International Council for Harmonisation's Q2(R1) to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Part 1: Selecting the Optimal Ionization Technique
The journey from a sample to a spectrum begins with ionization. The choice of technique is paramount, as it dictates the nature of the ions generated and, consequently, the information that can be gleaned. For a metal-organic complex like potassium 5-nitroorotate, a multi-pronged approach is often most effective.
Electrospray Ionization (ESI-MS): The Workhorse for Intact Complex Analysis
Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for analyzing intact, often labile, coordination and organometallic compounds from solution.[5][6][7] It works by creating a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions of the analyte.
Expertise & Experience: ESI is the preferred starting point for confirming the molecular weight of the potassium 5-nitroorotate complex. However, assigning the resulting spectra can be challenging.[5] Unlike in proteomics, comprehensive spectral libraries for novel organometallic complexes do not exist.[5] The analyst must be vigilant for common phenomena such as the loss of labile ligands, solvent adducts, or unexpected redox reactions within the ESI source.[5][8] For potassium 5-nitroorotate, we would expect to observe the complex in the negative ion mode, detecting the [M-K]⁻ anion of the 5-nitroorotate ligand.[9]
Trustworthiness: To validate an ESI-MS method, one must systematically investigate the effects of solvent composition, flow rate, and source parameters (e.g., capillary voltage, desolvation temperature) to find a "sweet spot" that provides a stable, reproducible signal of the ion of interest with minimal in-source fragmentation or adduct formation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard for Elemental Quantification
While ESI-MS provides molecular information, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers unparalleled precision for elemental analysis.[10][11][12] This technique uses a high-temperature argon plasma to atomize and ionize the sample, after which the mass spectrometer separates and quantifies the isotopes of the elements present.
Expertise & Experience: For potassium 5-nitroorotate, ICP-MS is the definitive technique for confirming the stoichiometric ratio of potassium to the organic ligand. It is mandated by regulatory bodies like the FDA under USP chapters <232> and <233> for the analysis of elemental impurities in pharmaceutical products.[10][11] High-precision analysis of potassium isotopes is achievable, though it requires careful management of isobaric interferences, such as argon hydrides (ArH+), often through the use of cool plasma techniques or collision cells.[13][14][15][16][17]
Trustworthiness: Validation of an ICP-MS method involves rigorous checks for matrix effects, which can suppress or enhance the ion signal. This is typically accomplished by analyzing spiked samples and using an internal standard to correct for instrumental drift.[18]
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): A Complementary Approach
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[19][20]
Expertise & Experience: MALDI-TOF-MS can be particularly useful for organometallic compounds that are insoluble or have limited stability in common ESI solvents.[21][22] The choice of matrix is critical; for organometallics sensitive to protons, a neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is often preferred to produce clean spectra with minimal unwanted decomposition.[19] However, MALDI can be prone to forming clusters or adducts, and the low mass region can be obscured by matrix ions, which can be a challenge for smaller complexes.[23][24]
Comparative Workflow for MS Ionization Techniques
Caption: General workflow for the analysis of potassium 5-nitroorotate complexes using different MS ionization techniques.
Part 2: Core Method Validation Protocols (ICH Q2(R1) Framework)
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4][25] We will now detail the experimental protocols for key validation parameters, as defined by the ICH Q2(R1) guideline.[1][2][3]
Specificity / Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[4]
Causality: For a drug substance, specificity ensures that the signal measured is due to the potassium 5-nitroorotate complex and not a related substance. This is critical for accurate quantification and identity confirmation.
Experimental Protocol (ESI-MS):
Analyze a blank sample (matrix/solvent without the analyte) to demonstrate the absence of interfering peaks at the m/z of the target ion.
Analyze a sample of the potassium 5-nitroorotate complex.
Analyze samples of known related impurities and potential degradation products individually, if available.
Spike the analyte sample with these known impurities and degradation products.
Acceptance Criterion: The method is specific if the peak for the potassium 5-nitroorotate complex is resolved from all potential interfering peaks. High-resolution mass spectrometry (HRMS) is invaluable here, as it can distinguish between ions with the same nominal mass but different elemental compositions.[6]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Causality: Establishing linearity is fundamental for quantitative analysis, as it forms the basis of the calibration curve used to determine the concentration of the analyte in unknown samples.
Experimental Protocol (ICP-MS for Potassium Quantification):
Prepare a stock solution of a certified potassium standard.
Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).[26]
Analyze each standard in triplicate.
Plot the average instrument response (e.g., counts per second) versus the known concentration.
Perform a linear regression analysis on the data.
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be statistically insignificant (close to zero).
Range
The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25]
Causality: Defining the range ensures that the method is reliable for all samples that will be analyzed, from low-level impurity quantification to high-concentration assays.
Experimental Protocol: The range is confirmed by successfully demonstrating the linearity, accuracy, and precision of the method on samples prepared at the lower and upper limits of the specified range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Causality: Accuracy provides confidence that the measured value reflects the true amount of the substance present, a critical parameter for dosage and safety.
Experimental Protocol (Spike Recovery for ESI-MS):
Prepare a sample matrix (placebo) without the analyte.
Spike the matrix at three different concentration levels (e.g., low, medium, high) across the defined range.
Prepare at least three replicate samples at each concentration level.
Analyze the samples and calculate the concentration using the calibration curve.
Calculate the percent recovery for each sample: (%Recovery = [Measured Concentration / Spiked Concentration] * 100).
Acceptance Criterion: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for an assay of a drug substance.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically addressed at two levels: Repeatability and Intermediate Precision.
Causality: Precision demonstrates the method's reproducibility. Low precision (high variability) indicates a method that is not well-controlled and cannot produce reliable data.
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Compare the results from the different conditions using appropriate statistical tests (e.g., F-test, t-test).
Acceptance Criterion: There should be no statistically significant difference between the results obtained under the different conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Causality: LOD and LOQ are critical for impurity testing, where the goal is to determine the presence and quantity of very small amounts of unwanted substances.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
LOD Determination: The concentration that yields a signal-to-noise ratio of approximately 3:1.
LOQ Determination: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Confirmation: The LOQ must be confirmed by demonstrating that the method has acceptable accuracy and precision at that concentration.
Comparative Summary of Validation Parameters
Validation Parameter
ESI-MS (Qualitative/Assay)
ICP-MS (Elemental Assay)
Typical Acceptance Criteria
Specificity
High (HRMS), peak purity
Very High, elemental specificity
Analyte signal resolved from interferences
Linearity (r²)
≥ 0.99
≥ 0.999
r² ≥ 0.99
Range
80-120% of test concentration
80-120% of test concentration
Defined by linearity, accuracy, precision
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
Within ±2% of true value for assay
Precision (RSD%)
≤ 2.0%
≤ 2.0%
RSD ≤ 2% for assay
LOQ (S/N)
~10:1
~10:1
S/N ≥ 10 with acceptable precision/accuracy
LOD (S/N)
~3:1
~3:1
S/N ≥ 3
Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Beyond quantification and molecular weight confirmation, tandem mass spectrometry (MS/MS or MS²) is a powerful tool for structural elucidation.[27][28][29] In MS/MS, an ion of a specific m/z (the precursor ion) is isolated, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[28][29]
Expertise & Experience: The fragmentation pattern of the 5-nitroorotate anion can provide a structural fingerprint. Nitroaromatic compounds typically exhibit characteristic losses of neutral molecules like NO (30 u) and NO₂ (46 u).[30][31][32][33] The fragmentation of the carboxylate and the heterocyclic ring can also yield diagnostic ions. By piecing together this fragmentation puzzle, we can confirm the identity of the ligand.
Trustworthiness: A proposed fragmentation pathway must be chemically plausible. Comparing the fragmentation of the complexed ligand to that of a standard of 5-nitroorotic acid can validate the interpretation. This process is crucial for distinguishing between isomers and identifying the sites of modification or degradation.[31]
Proposed MS/MS Fragmentation Pathway for the 5-Nitroorotate Anion
Caption: Proposed CID fragmentation pathway for the 5-nitroorotate anion [M-K]⁻.
Conclusion
The validation of mass spectrometry methods for novel complexes like potassium 5-nitroorotate is a rigorous, multi-faceted process that underpins the reliability of all subsequent data. It is not a mere checklist exercise but a scientific investigation into the performance and limitations of an analytical procedure. By strategically employing a combination of techniques—ESI-MS for molecular integrity, ICP-MS for elemental stoichiometry, and MS/MS for structural confirmation—and validating each according to established guidelines like ICH Q2(R1), researchers and drug development professionals can build a robust, defensible analytical package. This ensures not only regulatory compliance but also a fundamental understanding of the molecule, which is the ultimate goal of any analytical endeavor.
References
Henderson, W., & McIndoe, J. S. (2019).
Wang, Z., Liu, Y., Wang, K., & He, Y. (2016). High-precision analysis of potassium isotopes by MC-ICP-MS without collision cell using cool plasma technique in low-resolution mode.
EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products.
Thomas, R. J. (2018). An Introduction To Inductively Coupled Plasma Mass Spectrometry For Measuring Heavy Metals In Pharmaceuticals. Pharmaceutical Online.
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
BenchChem. (2025).
Mourne Training Services. (2024). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.
Löffler, S., & Malzkuhn, S. (2024).
Oeser, M., & von Blanckenburg, F. (2021). Robust Potassium Isotopic Analysis of Geological and Biological Samples via Multicollector ICP-Mass Spectrometry Using the “Extra-High Resolution Mode”. Analytical Chemistry.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
Malvern Panalytical. (2025). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical.
de Souza, M. V. N., & de Almeida, M. V. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO.
Meštrović, T. (2023). MALDI-TOF in Organic Chemistry. News-Medical.Net.
Oeser, M., & von Blanckenburg, F. (2021). Robust Potassium Isotopic Analysis of Geological and Biological Samples via Multicollector ICP-Mass Spectrometry Using the "Extra-High Resolution Mode". PubMed.
ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
Löffler, S., & Malzkuhn, S. (2024).
Jaoui, M., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry.
Spectroscopy Staff. (2011). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online.
Löffler, S., & Malzkuhn, S. (2024).
Hu, Z., et al. (2019).
Löffler, S., & Malzkuhn, S. (2024).
Sun, Y., et al. (2022). High-precision potassium isotope analysis using the Nu Sapphire collision cell (CC)-MC-ICP-MS. ProQuest.
Kanwal, N. (2021).
European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. EMA.
de Souza, M. V. N., & de Almeida, M. V. (2026). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
U.S. Food and Drug Administration. (2023). Q2(R2)
Shimadzu. ICP-MS - Inductively Coupled Plasma Mass Spectrometry. Shimadzu.
Wyatt, M. F. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. PubMed.
Zhang, T., et al. (2015).
Wyatt, M. F. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in.
Hess, A. (2018). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. DukeSpace.
Matt, et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
Holčapek, M. (2010).
Wikipedia. Tandem mass spectrometry. Wikipedia.
Chemistry Academy. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
Wang, Y., et al. (2021).
Rosalind Franklin Institute.
Hsu, C.-C., et al. (2022). Tandem Mass Spectrometry for Structural Characterization of Doubly-Charged N-Linked Glycopeptides.
McIndoe, J. S. (2009). Mass Spectrometry in Organometallic Chemistry. UVIC.
Smith, K. E., et al. (2023). Quantitative Separation of Unknown Organic–Metal Complexes by Liquid Chromatography–Inductively Coupled Plasma-Mass Spectrometry. Analytical Chemistry.
Hager, S., et al. (2020). Mass Spectrometry Uncovers Molecular Reactivities of Coordination and Organometallic Gold(III) Drug Candidates in Competitive Experiments That Correlate with Their Biological Effects. Inorganic Chemistry.
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
BenchChem. (2025).
Birnbaum, J. C., et al.
Spectroscopy Staff. (2023). Potassium Isotopic Composition in Plants Analyzed Using MC-ICP-MS. Spectroscopy.
Wang, Z., et al. (2022). High precision analysis of potassium stable isotopes using the collision/reaction cell Neoma MC-ICPMS/MS.
Nitroorotic acid, potassium salt proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the safe handling and lifecycle management of specialized heterocyclic precursors. 5-Nitroorotic aci...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the safe handling and lifecycle management of specialized heterocyclic precursors. 5-Nitroorotic acid, potassium salt (often supplied as a monohydrate) is a critical intermediate. It is heavily utilized in the synthesis of antithrombotic agents like dipyridamole[1] and serves as a key ligand in structure-based antileishmanial drug design[2][3].
However, its pyrimidine-carboxylic acid backbone, coupled with a highly reactive nitro group, necessitates stringent operational and disposal protocols. Mishandling this compound in waste streams can lead to dangerous exothermic reactions or environmental non-compliance. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 5-nitroorotic acid potassium salt.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and chemical parameters of the substance. The table below summarizes the quantitative data and operational implications for this compound.
Essential for accurate EHS waste profiling and RCRA documentation.
Molecular Weight
~257.2 g/mol
N/A
Solubility
Highly soluble in aqueous media
Spills can spread rapidly in water; requires strict aqueous waste segregation.
Chemical Incompatibilities
Strong reducing agents, strong bases, active metals
High risk of exothermic reduction; must not be mixed in universal waste carboys.
Mechanistic Insight: The Causality of Risk
Why can't we just wash this water-soluble salt down the sink or throw it in a standard organic waste bin?
The core hazard lies in the molecule's functional groups. 5-Nitroorotic acid is synthesized by nitrating 2,4-dihydroxy-6-methylpyrimidine[1]. The resulting nitro (-NO2) group at the C5 position of the pyrimidine ring acts as a strong electron-withdrawing group, making the molecule highly susceptible to chemical reduction.
In controlled drug synthesis, this reactivity is actively exploited to reduce 5-nitroorotic acid to 5-aminoorotic acid using various reducing agents[1]. However, in a waste management context, this is a severe hazard. If 5-nitroorotate waste is inadvertently combined with strong reducing agents (e.g., dithiothreitol, sodium borohydride, or active metal catalysts) in a shared waste carboy, an uncontrolled, exothermic reduction reaction will occur. This can lead to rapid gas evolution, dangerous hydrostatic pressure buildup, and the potential rupture of the waste container.
Fig 2: Chemical reduction pathway highlighting waste incompatibility with reducing agents.
Step-by-Step Operational & Disposal Methodologies
To ensure laboratory safety and environmental compliance, all workflows involving 5-nitroorotic acid potassium salt must follow a segregated disposal pathway. High-temperature incineration is the only acceptable final destruction method, as it ensures the complete breakdown of the heterocyclic ring and the nitro group.
Fig 1: Laboratory waste segregation and disposal workflow for 5-nitroorotate potassium salt.
Protocol A: Solid Waste & Spill Remediation
Objective: Safely contain and dispose of solid powders or contaminated consumables without aerosolizing the active pharmaceutical ingredient (API) precursor.
PPE Verification: Don standard laboratory PPE, including a fitted N95 or P100 particulate respirator (if handling large spill quantities outside a fume hood), nitrile gloves, and chemical splash goggles.
Spill Wetting (Crucial Step): Do not dry sweep the powder. Dry sweeping aerosolizes the fine monohydrate powder, dramatically increasing inhalation risk. Instead, lightly mist the spill with a 10% ethanol/water solution to bind the particulates.
Absorption & Collection: Use inert, absorbent chemical pads to wipe up the wetted powder. Always work from the outside perimeter of the spill toward the center to prevent spreading the contamination footprint.
Primary Containment: Place all contaminated pads, gloves, and paper towels into a heavy-duty, sealable polyethylene bag.
Secondary Containment: Transfer the sealed bag into a rigid, high-density polyethylene (HDPE) solid waste container[4].
Labeling & Profiling: Affix a hazardous waste label detailing the contents as "Toxic Solid Waste: 5-Nitroorotic Acid Potassium Salt (CAS 60779-49-9)" and mark the accumulation start date. Submit to Environmental Health and Safety (EHS) for incineration.
Protocol B: Liquid Waste Segregation & Storage
Objective: Prevent incompatible chemical reactions in liquid waste streams and maintain compound stability prior to EHS pickup.
Stream Segregation: Strictly separate aqueous solutions of 5-nitroorotic acid potassium salt from organic solvent waste and heavy metal waste.
pH Management (Crucial Step): Maintain the aqueous waste stream at a pH between 5.0 and 9.0. Highly acidic conditions (pH < 3) will protonate the potassium salt, causing the free 5-nitroorotic acid to precipitate out of solution. This creates a hazardous sludge that complicates liquid waste transfer and can clog EHS pumping lines.
Incompatibility Check: Verify that the destination waste carboy has never contained strong reducing agents, strong bases, or strong oxidizers.
Venting: Cap the waste carboy with a vented closure. Nitroaromatic solutions can slowly degrade or off-gas over time; a vented cap prevents dangerous hydrostatic pressure buildup.
Storage: Store the carboy in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area, away from direct sunlight and heat sources.
References
NextSDS - "5-NITROOROTIC ACID, POTASSIUM SALT MONOHYDRATE, 98 — Chemical Substance Information". Source: NextSDS. URL: [Link]
New Drug Approvals - "RA-8 - New Drug Approvals". Source: New Drug Approvals. URL: [Link]